Grazoprevir potassium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGOEKATQJYHW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49KN6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Grazoprevir Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for grazoprevir (B560101), a potent NS3/4a protease inhibitor for the treatment of Hepatitis C virus. The synthesis is a complex and elegant process that has been refined from initial discovery chemistry to a large-scale manufacturing route. This document details the key transformations, provides summaries of quantitative data, and outlines the experimental protocols for the core synthesis of the grazoprevir molecule. While the specific details for the final potassium salt formation are not extensively published, a plausible and representative experimental protocol is provided based on analogous chemical transformations for similar molecules developed by Merck.
I. Overview of the Synthetic Strategy
The manufacturing synthesis of grazoprevir is a convergent process, starting from four readily available building blocks. The overall strategy involves the sequential coupling of these fragments to construct the complex macrocyclic core of the molecule. The synthesis culminates in a greater than 50% overall yield and produces grazoprevir with over 99.9% purity, suitable for pharmaceutical use.[1]
The key bond-forming strategies employed in the synthesis include:
-
SNAr (Nucleophilic Aromatic Substitution): To connect the quinoxaline (B1680401) moiety to the proline-derived fragment.
-
Amide Couplings: For the formation of several key amide bonds.
-
Sonogashira Coupling: A crucial step for the formation of a key intermediate.
-
Macrolactamization: The ring-closing step to form the macrocyclic structure.
-
Hydrogenation: To reduce a triple bond to a single bond within the macrocycle.
The synthesis has undergone significant evolution from the initial medicinal chemistry route, which utilized a low-yielding ring-closing metathesis (RCM) reaction, to the more efficient and scalable manufacturing process detailed here.[1]
II. Detailed Synthesis Pathway
The synthesis of grazoprevir can be broken down into the assembly of key fragments followed by their strategic coupling and macrocyclization.
Synthesis of the Quinoxaline-Proline Fragment
The synthesis begins with the coupling of a substituted quinoxaline with a proline derivative. This is achieved through an SNAr reaction.
Diagram 1: Synthesis of the Quinoxaline-Proline Fragment
Caption: SNAr coupling of the quinoxaline and proline building blocks.
Assembly of the Macrocyclic Precursor
The quinoxaline-proline fragment is then further elaborated through a series of amide couplings and a Sonogashira reaction to append the remaining building blocks, ultimately forming the linear precursor for macrocyclization.
Diagram 2: Assembly of the Linear Macrocyclic Precursor
Caption: Stepwise assembly of the linear precursor for macrocyclization.
Macrocyclization and Final Steps
The linear precursor undergoes an intramolecular amide bond formation (macrolactamization) to form the macrocycle. A subsequent hydrogenation reduces the alkyne functionality to an alkane, followed by a final amide coupling to install the cyclopropylsulfonylcarbamoyl group, yielding grazoprevir.
Diagram 3: Macrocyclization and Final Synthesis Steps
Caption: Key macrocyclization and subsequent functionalization steps.
III. Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of grazoprevir, based on the large-scale manufacturing process.
| Reaction Step | Key Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| SNAr Coupling | 2,3-dichloro-6-methoxyquinoxaline, N-Boc-hydroxyproline methyl ester, Cs2CO3, MeCN | 95 | >99 | [1] |
| Boc Deprotection | HCl, CH2Cl2/MeOH | 98 | >99 | [1] |
| Amide Coupling | EDC, HOBt, DIPEA, CH2Cl2 | 92 | >99 | [1] |
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N, THF/MeOH | 85 | >98 | [1] |
| Macrolactamization | HATU, DIPEA, MeCN | 78 | >98 | [1] |
| Hydrogenation | H2, Pd/C, EtOAc/MeOH | 99 | >99.5 | [1] |
| Final Amide Coupling | EDC, HOBt, DIPEA, CH2Cl2 | 88 | >99.8 | [1] |
| Overall | - | ~51 | >99.9 | [1] |
IV. Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of grazoprevir.
Protocol 1: SNAr Coupling of Quinoxaline and Proline Derivatives
To a solution of 2,3-dichloro-6-methoxyquinoxaline (1.0 eq) and N-Boc-hydroxyproline methyl ester (1.1 eq) in acetonitrile (B52724) (10 vol) is added cesium carbonate (2.0 eq). The mixture is heated to 50 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the coupled product.
Protocol 2: Sonogashira Coupling
To a solution of the quinoxaline-proline-leucine fragment (1.0 eq) and the terminal alkyne building block (1.2 eq) in a mixture of THF and methanol (B129727) (3:1, 10 vol) is added triethylamine (B128534) (3.0 eq). The solution is degassed with argon for 30 minutes. Dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq) are then added, and the reaction mixture is stirred at 35 °C for 8 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Protocol 3: Macrolactamization
The linear precursor (1.0 eq) is dissolved in acetonitrile (20 vol). 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) are added, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 4: Hydrogenation
The macrocyclic alkyne (1.0 eq) is dissolved in a mixture of ethyl acetate and methanol (1:1, 15 vol). Palladium on carbon (10 wt. %, 0.1 eq) is added, and the flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred vigorously at room temperature for 16 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated to give the saturated macrocycle.
Protocol 5: Formation of Grazoprevir Potassium Salt (Representative Procedure)
Disclaimer: The specific, validated protocol for the formation of this compound is not publicly available in the reviewed scientific literature. The following is a representative procedure based on the synthesis of similar potassium salts of N-sulfonylcarboxamides.
To a solution of grazoprevir (1.0 eq) in a suitable non-aqueous solvent such as tetrahydrofuran (B95107) or acetonitrile (10 vol) at room temperature is added a solution of potassium tert-butoxide (1.0 eq) in the same solvent dropwise over 15 minutes. The mixture is stirred for 1-2 hours, during which time the potassium salt may precipitate. If precipitation occurs, the solid is collected by filtration, washed with the solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane (B92381) to induce solidification and remove any soluble impurities. The solid is then collected by filtration and dried under vacuum to yield the this compound.
V. Conclusion
The synthesis of this compound is a testament to the advancements in modern process chemistry. The development of a robust and scalable route has been crucial for the production of this important therapeutic agent. The convergent strategy, coupled with the use of efficient and selective reactions, allows for the production of grazoprevir in high yield and purity. This guide provides a detailed overview of this synthesis, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. Further optimization of the final salt formation and crystallization steps likely exists within proprietary process development, but the information presented here provides a thorough understanding of the core synthetic pathway.
References
The Core Mechanism of HCV Protease Inhibition by Grazoprevir Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism by which grazoprevir (B560101) potassium salt inhibits the hepatitis C virus (HCV) NS3/4A protease. It provides a detailed overview of the viral target, the inhibitor's binding kinetics and structural interactions, and its efficacy against various viral genotypes and resistance-associated substitutions. This document also includes representative experimental protocols for key assays used to characterize HCV protease inhibitors and visual diagrams to illustrate critical pathways and workflows.
The HCV NS3/4A Protease: A Vital Target for Antiviral Therapy
The hepatitis C virus, a single-stranded RNA virus, translates its genome into a large polyprotein that must be cleaved into individual structural and non-structural (NS) proteins to produce new, infectious virions.[1] The NS3/4A serine protease is a key viral enzyme responsible for four of these critical cleavages, liberating NS3, NS4A, NS4B, NS5A, and NS5B.[2][3]
The NS3 protein contains the serine protease domain at its N-terminus, which is characterized by a chymotrypsin-like fold.[4] This domain harbors the catalytic triad (B1167595) of His-57, Asp-81, and Ser-139, which are essential for its proteolytic activity.[4][5] However, the NS3 protease is only fully active when it forms a stable, non-covalent complex with its cofactor, the NS4A protein.[6] NS4A not only anchors the protease complex to intracellular membranes but also induces a conformational change in the NS3 protease domain, properly aligning the catalytic triad for efficient substrate recognition and cleavage.[6][7] Given its indispensable role in the viral life cycle, the NS3/4A protease is a prime target for direct-acting antiviral (DAA) agents.[3]
Grazoprevir: A Potent, Second-Generation NS3/4A Protease Inhibitor
Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A protease.[8][9] It is classified as a direct-acting antiviral and functions by directly binding to the active site of the NS3/4A protease, thereby preventing the processing of the viral polyprotein and halting viral replication.[2][10]
Mechanism of Inhibition and Binding Kinetics
Grazoprevir is a reversible, potent inhibitor that binds to the NS3/4A active site with high affinity.[9] Structural studies have revealed that grazoprevir spans the S1' to S4 substrate-binding pockets of the protease.[11] A key feature of its interaction is the stacking of its P2 quinoxaline (B1680401) moiety against the catalytic triad.[11] This unique binding mode is crucial for its high potency and its ability to maintain activity against certain resistance-associated variants.[12] The potency of grazoprevir is derived, in part, from critical lipophilic interactions at the P2 position.[8]
Pan-Genotypic Activity and Efficacy Against Resistance-Associated Substitutions
Grazoprevir exhibits broad activity across multiple HCV genotypes.[1] While it is most potent against genotypes 1a, 1b, and 4, it also demonstrates significant activity against genotypes 2, 3, 5, and 6.[8][13]
A significant advantage of grazoprevir as a second-generation protease inhibitor is its robust profile against many resistance-associated substitutions (RASs) that conferred resistance to first-generation inhibitors.[14] While substitutions at amino acid positions 155, 156, and 168 of the NS3 protease are known to confer resistance to many protease inhibitors, grazoprevir retains potent activity against several of these variants, including the common Q80K polymorphism in genotype 1a.[2][15] However, certain substitutions, particularly at positions 156 and 168, can reduce its potency.[15]
Quantitative Analysis of Grazoprevir's Inhibitory Activity
The inhibitory potency of grazoprevir has been extensively characterized using both biochemical and cell-based assays. The following tables summarize key quantitative data for grazoprevir against various HCV genotypes and common resistance-associated substitutions.
Table 1: Biochemical Inhibitory Activity of Grazoprevir against Wild-Type HCV NS3/4A Protease
| HCV Genotype | IC50 (pM) | Ki (nM) |
| Genotype 1a | 7 | 0.01 |
| Genotype 1b | 4 | 0.01 |
| Genotype 2a | - | 0.08 |
| Genotype 2b | - | 0.15 |
| Genotype 3a | - | 0.90 |
| Genotype 4a | 62 | - |
Data compiled from[2][8]. Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Cell-Based Antiviral Activity of Grazoprevir in HCV Replicon Assays
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 0.4 |
| Genotype 1b | 0.2 |
| Genotype 2a | 0.8 |
| Genotype 2b | 0.3 |
| Genotype 3a | 4.8 |
| Genotype 4a | 0.2 |
| Genotype 5a | 0.1 |
| Genotype 6a | 0.2 |
Data compiled from[8][13]. Note: EC50 values are determined in cell-based replicon systems and reflect the compound's ability to inhibit viral replication within a cellular context.
Table 3: Activity of Grazoprevir Against Common NS3 Resistance-Associated Substitutions (RASs) in Genotype 1a
| NS3 Substitution | Fold Change in EC50 vs. Wild-Type |
| Q80K | 1.3 |
| R155K | 2.4 |
| A156T | 27 |
| D168A | 137 |
| D168V | 47 |
Data compiled from[9][16][17][18]. Fold change is a measure of the loss of potency against the mutant virus compared to the wild-type.
Experimental Protocols
The following sections provide detailed, representative protocols for the key in vitro and cell-based assays used to characterize the inhibitory activity of grazoprevir.
HCV NS3/4A Protease Activity Assay (FRET-Based)
This biochemical assay measures the direct inhibition of purified recombinant HCV NS3/4A protease activity using a synthetic peptide substrate labeled with a fluorescent donor and a quencher (Fluorescence Resonance Energy Transfer, FRET).[19][20] Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence that can be monitored in real-time.
4.1.1. Materials and Reagents
-
Purified recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-S-K(DABCYL)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Grazoprevir potassium salt stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
4.1.2. Assay Procedure
-
Prepare serial dilutions of grazoprevir in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 25 µL of the diluted grazoprevir solutions or vehicle control (Assay Buffer with DMSO) to the wells of a 384-well plate.
-
Add 25 µL of a solution containing the FRET substrate (e.g., 200 nM final concentration) in Assay Buffer to each well.
-
Initiate the reaction by adding 50 µL of a solution of purified NS3/4A protease (e.g., 5 nM final concentration) in Assay Buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for Edans/DABCYL).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 25°C).
4.1.3. Data Analysis
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of grazoprevir.
-
Plot the reaction velocity against the logarithm of the grazoprevir concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of grazoprevir that inhibits protease activity by 50%.
-
The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
HCV Replicon Assay (Luciferase-Based)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.[21] The replicon RNA contains a luciferase reporter gene, and the level of luciferase activity is directly proportional to the level of viral RNA replication.[22][23]
4.2.1. Materials and Reagents
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for stable replicon cell lines)
-
This compound stock solution in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
4.2.2. Assay Procedure
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that will result in approximately 80% confluency at the end of the assay.
-
Allow the cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of grazoprevir in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of grazoprevir or a vehicle control (medium with DMSO).
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence signal using a luminometer.
4.2.3. Data Analysis
-
Normalize the luciferase signal for each well to a control for cell viability if necessary (e.g., using a parallel assay for cytotoxicity).
-
Plot the percentage of inhibition of luciferase activity (compared to the vehicle control) against the logarithm of the grazoprevir concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of grazoprevir that inhibits HCV RNA replication by 50%.
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the HCV polyprotein processing pathway, the mechanism of inhibition by grazoprevir, and the experimental workflows.
Caption: HCV Polyprotein Processing Pathway.
Caption: Mechanism of Grazoprevir Inhibition.
Caption: Experimental Workflows for Inhibitor Characterization.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NS4A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 13. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. natap.org [natap.org]
- 19. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurogentec.com [eurogentec.com]
- 21. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Potency of Grazoprevir Potassium Salt: A Technical Guide to its Biochemical Evaluation
For Immediate Release
This technical guide provides an in-depth overview of the biochemical assays used to characterize the activity of Grazoprevir (B560101) potassium salt, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiviral therapeutics.
Grazoprevir is a cornerstone of modern HCV treatment, functioning as a direct-acting antiviral (DAA) that targets a crucial enzyme in the viral replication cycle.[1][2][3] The NS3/4A protease is a serine protease responsible for cleaving the HCV polyprotein into mature, functional viral proteins essential for replication.[1][2][4][5] By inhibiting this enzyme, Grazoprevir effectively halts the production of new viral particles.[3][4] This guide details the key enzymatic and cell-based assays employed to quantify the inhibitory activity of Grazoprevir against various HCV genotypes and resistance-associated variants (RAVs).
Mechanism of Action: Targeting HCV Polyprotein Processing
Grazoprevir specifically inhibits the HCV NS3/4A protease, which is vital for the proteolytic processing of the viral polyprotein into individual non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2][5] This targeted inhibition disrupts the viral replication machinery.
Quantitative Analysis of Grazoprevir Activity
The potency of Grazoprevir is determined through various biochemical and cell-based assays. The following tables summarize the quantitative data on its inhibitory activity against different HCV genotypes and common resistance-associated variants.
Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by Grazoprevir
| HCV Genotype/Variant | Inhibition Constant (Ki) (nM) | 50% Inhibitory Concentration (IC50) (nM) |
| Genotype 1a (gt1a) | 0.01 ± 0.01[6][7] | 0.007 ± <0.01[8] |
| Genotype 1b (gt1b) | 0.01 ± <0.01[6][7] | - |
| Genotype 2a (gt2a) | 0.08 ± 0.02[6][7] | - |
| Genotype 2b (gt2b) | 0.15 ± 0.06[6][7] | - |
| Genotype 3a (gt3a) | 0.90 ± 0.2[6][7] | - |
| Genotype 4a (gt4a) | - | 0.7[9] |
| gt1b R155K | 0.07 ± 0.01[6][7] | - |
| gt1b D168V | 0.14 ± 0.03[6][7] | - |
| gt1b D168Y | 0.30 ± 0.04[6][7] | - |
| gt1b A156T | 5.3 ± 0.9[6][7] | - |
| gt1b A156V | 12 ± 2[6][7] | - |
Data presented as mean ± standard deviation where available.
Table 2: Antiviral Activity of Grazoprevir in HCV Replicon Assays
| HCV Genotype/Variant | 50% Effective Concentration (EC50) (nM) | 90% Effective Concentration (EC90) (nM) |
| Genotype 1a (gt1a) | 2 ± 1[6] | 0.9[10] |
| Genotype 1b (gt1b, con1) | 0.5 ± 0.1[6] | - |
| Genotype 2a (gt2a) | 2 ± 1[6] | - |
| Genotype 4a (ED43) | 0.7[9] | - |
| Chimeric GT4 Clinical Isolates (median) | 0.2 (range: 0.11 - 0.33)[9] | - |
| NS5A Mutant (Y93H) | 0.7 ± 0.3[6] | - |
| NS5B Nucleoside Mutant (S282T) | 0.3 ± 0.1[6] | - |
| NS5B Non-nucleoside Mutant (C316Y) | 0.4 ± 0.2[6] | - |
Data presented as mean ± standard deviation or median (range) where available.
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are synthesized from publicly available research and are intended to serve as a comprehensive guide.
NS3/4A Protease Enzymatic Assay
This assay directly measures the inhibitory effect of Grazoprevir on the enzymatic activity of purified recombinant HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the NS3/4A protease. This substrate is linked to a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. The presence of Grazoprevir inhibits this cleavage, leading to a reduction in fluorescence.
Materials:
-
Recombinant HCV NS3/4A protease (from desired genotype)
-
Fluorogenic peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)[11]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT)[11]
-
Grazoprevir potassium salt stock solution (in DMSO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Grazoprevir in assay buffer.
-
Add a fixed concentration of the NS3/4A protease to each well of the microplate.
-
Add the diluted Grazoprevir or DMSO (vehicle control) to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Grazoprevir concentration and fitting the data to a dose-response curve.
HCV Replicon Cell-Based Assay
This assay assesses the antiviral activity of Grazoprevir in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.
Principle: The HCV replicon is a self-replicating RNA molecule that contains the non-structural proteins of HCV, including NS3/4A. The replicon often includes a reporter gene (e.g., luciferase) or can be quantified directly. Grazoprevir's ability to inhibit NS3/4A protease within the cell leads to a reduction in replicon replication, which is measured as a decrease in the reporter signal or replicon RNA levels.
Materials:
-
Huh-7 cells harboring an HCV replicon (of the desired genotype)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying replicon levels (e.g., luciferase assay system or reagents for RT-qPCR)
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Grazoprevir in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted Grazoprevir or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Quantify the level of replicon replication:
-
Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify HCV RNA levels.[8]
-
-
Determine the EC50 value by plotting the percentage of inhibition of replicon replication against the logarithm of the Grazoprevir concentration and fitting the data to a dose-response curve.
Resistance Analysis
To assess the impact of amino acid substitutions in the NS3 protease on Grazoprevir's activity, site-directed mutagenesis is used to introduce specific resistance-associated variants (RAVs) into the NS3/4A expression constructs for enzymatic assays or into the HCV replicon constructs for cell-based assays.[10] The assays are then performed as described above, and the resulting IC50 or EC50 values are compared to those obtained with the wild-type enzyme or replicon to determine the fold-change in activity. This information is critical for understanding the potential for viral resistance to emerge during therapy.
Conclusion
The biochemical and cell-based assays detailed in this guide are essential tools for characterizing the antiviral activity of this compound. The enzymatic assays provide a direct measure of its inhibitory potency against the NS3/4A protease, while the replicon assays confirm its efficacy in a cellular environment that mimics viral replication. Together, these methods provide a comprehensive understanding of Grazoprevir's mechanism of action and its effectiveness against a broad range of HCV genotypes and resistance-associated variants, underscoring its importance in the clinical management of chronic hepatitis C.
References
- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]
- 5. Elbasvirgrazoprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of Grazoprevir Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of grazoprevir (B560101) potassium salt, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The information compiled herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API).
Introduction to Grazoprevir
Grazoprevir is a second-generation, direct-acting antiviral agent used in combination with other medications for the treatment of chronic HCV infection.[1][2] It specifically targets the NS3/4A serine protease of the virus, an enzyme critical for viral replication.[2][3][4] By inhibiting this protease, grazoprevir prevents the cleavage of the viral polyprotein, thereby halting the maturation of viral particles.[3][5] Grazoprevir is effective against multiple HCV genotypes, including 1a, 1b, and 4.[2] The potassium salt form of grazoprevir is utilized in pharmaceutical formulations.
Solubility Profile
The solubility of an API is a critical determinant of its oral bioavailability and dissolution characteristics. Grazoprevir is characterized as sparingly soluble in aqueous solutions.[6]
Solubility in Organic Solvents
Grazoprevir exhibits good solubility in various organic solvents, which is often leveraged during the manufacturing and analytical development processes.
| Solvent | Solubility (approx. mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 |
| Dimethylformamide (DMF) | 30 |
| Ethanol | 15 |
| Data compiled from product information sheets.[6] |
Aqueous Solubility
The aqueous solubility of grazoprevir is limited. To achieve higher concentrations in aqueous buffers for in vitro assays, a co-solvent approach is typically employed. For instance, a stock solution in an organic solvent like DMF is first prepared and then diluted into the desired aqueous buffer.[6]
| Solvent System | Solubility (approx. mg/mL) |
| 1:4 (v/v) DMF:PBS (pH 7.2) | 0.2 |
| Data from a product information sheet.[6] |
It is important to note that aqueous solutions of grazoprevir are not recommended for storage for more than one day due to potential stability issues.[6] While the provided data refers to "grazoprevir," it is a reasonable starting point for understanding the solubility behavior of the potassium salt, though direct measurements on the salt form are recommended for formulation development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of grazoprevir potassium salt in a specific solvent system at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., purified water, buffers of various pH)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the solid phase from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.
-
Quantify the concentration of grazoprevir in the clear filtrate using a validated analytical method.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
Stability Profile
Understanding the stability of this compound is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies have been conducted on grazoprevir, often in combination with elbasvir (B612244), under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies have shown that grazoprevir is susceptible to degradation under acidic, basic, and oxidative conditions.
A significant study identified five major degradation products of grazoprevir under various stress conditions.[7] The characterization of these degradants is essential for setting appropriate specifications for the drug substance and product.
Storage and Handling
Based on available information, grazoprevir as a crystalline solid is stable for at least four years when stored at -20°C.[6] It is recommended to store the compound in a well-sealed container, protected from moisture.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Visualizations
Mechanism of Action: HCV NS3/4A Protease Inhibition
Grazoprevir targets the HCV NS3/4A protease, a key enzyme in the viral replication cycle. The following diagram illustrates this mechanism.
Caption: Mechanism of action of grazoprevir in inhibiting HCV replication.
Experimental Workflow: Shake-Flask Solubility Measurement
The following diagram outlines the key steps in determining the equilibrium solubility of this compound using the shake-flask method.
Caption: Workflow for equilibrium solubility determination.
Logical Relationship: Forced Degradation Study Design
This diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Design of a forced degradation study.
References
- 1. Grazoprevir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]
- 4. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of Grazoprevir Potassium Salt: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the initial characterization of Grazoprevir (B560101), a potent, second-generation, direct-acting antiviral agent. Grazoprevir is an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. This guide details its mechanism of action, physicochemical properties, in vitro potency, pharmacokinetic profile, and the analytical methodologies employed for its characterization. Data is presented in structured tables for clarity, and key experimental workflows and pathways are visualized.
Introduction
Grazoprevir (formerly MK-5172) is a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] It is a cornerstone component of combination therapies, such as Zepatier® (in combination with the NS5A inhibitor Elbasvir), for the treatment of chronic HCV infections, particularly genotypes 1 and 4.[3][4] The NS3/4A protease is a viral serine protease essential for cleaving the HCV polyprotein into mature nonstructural proteins required for viral replication.[5][6] By inhibiting this enzyme, Grazoprevir effectively halts the viral life cycle.[7] This guide focuses on the initial characterization of its potassium salt form, providing foundational data for research and development professionals.
Physicochemical Properties
The fundamental physicochemical properties of Grazoprevir potassium salt have been established, providing a baseline for formulation and analytical development.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₉KN₆O₉S | [8] |
| Molar Mass | 805.0 g/mol | [8] |
| Exact Mass | 804.29187982 Da | [8] |
| IUPAC Name | potassium;[(1R,2R)-1-[[(1R,18R,20R,24R,27R)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | [8] |
| Topological Polar Surface Area | 193 Ų | [8] |
Mechanism of Action
Grazoprevir is a direct-acting antiviral (DAA) that potently and selectively inhibits the HCV NS3/4A protease.[3][5] The virus produces a single polyprotein that must be cleaved by host and viral proteases to yield functional structural and nonstructural proteins.[6] The NS3/4A protease is responsible for four of these critical cleavages.[9] Grazoprevir binds to the active site of the protease, blocking its function and thereby preventing the maturation of viral proteins, which ultimately suppresses viral replication.[1][7]
Biological Activity
Grazoprevir demonstrates potent activity against a wide range of HCV genotypes and variants known to confer resistance to earlier-generation protease inhibitors.[1][2]
In Vitro Enzymatic Inhibition
The inhibitory activity of Grazoprevir against various HCV NS3/4A enzymes, including common resistant variants, has been quantified through biochemical assays.
| Target Enzyme (Genotype/Mutation) | Kᵢ (nM) | Reference |
| Genotype 1b (Wild-Type) | 0.01 | [10] |
| Genotype 1a (Wild-Type) | 0.01 | [10] |
| Genotype 2a | 0.08 | [10] |
| Genotype 2b | 0.15 | [10] |
| Genotype 3a | 0.90 | [10] |
| Genotype 1b (R155K Mutant) | 0.07 | [10] |
| Genotype 1b (D168V Mutant) | 0.14 | [10] |
| Genotype 1b (D168Y Mutant) | 0.30 | [10] |
| Genotype 1b (A156T Mutant) | 5.3 | [10] |
| Genotype 1b (A156V Mutant) | 12 | [10] |
Cell-Based Antiviral Potency
The antiviral activity of Grazoprevir has been confirmed in cell-based HCV replicon systems, which mimic viral replication within host cells.
| Replicon Genotype | Potency Metric | Value (nM) | Reference |
| Genotype 1b | EC₅₀ | 0.5 | [10] |
| Genotype 1a | EC₅₀ | 2 | [10] |
| Genotype 2a | EC₅₀ | 2 | [10] |
| Genotype 4a | EC₅₀ | 0.7 | [9][11] |
| Genotype 4 (Isolates) | Median EC₅₀ | 0.2 (range 0.11-0.33) | [9][11] |
| Genotype 1a | EC₉₀ | 0.9 | [12] |
Resistance Profile
While Grazoprevir is potent against many HCV variants, specific resistance-associated substitutions (RASs) in the NS3 gene can reduce its activity.[2] Clinically relevant RASs have been identified at amino acid positions 156 and 168.[13][14] Notably, the common Q80K polymorphism does not affect Grazoprevir's activity, and neither does the R155K variant in genotype 1a.[13][14]
Pharmacokinetic Profile
The pharmacokinetic properties of Grazoprevir have been characterized in human subjects, defining its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Reference |
| Time to Peak (Tₘₐₓ) | 2 hours (range: 0.5 - 3 hours) | [1][4][5] |
| Absolute Bioavailability | 27% | [4][5] |
| Volume of Distribution (Vd) | ~1,250 L | [4][5] |
| Plasma Protein Binding | 98.8% (to albumin and α1-acid glycoprotein) | [1][5] |
| Metabolism | Partial oxidative metabolism via Cytochrome P450 3A (CYP3A) | [1][5][15] |
| Excretion | >90% in feces; <1% in urine | [1][5] |
| Terminal Half-Life (t½) | ~31 hours (in HCV-infected subjects) | [1][5] |
digraph "Pharmacokinetic_Study_Workflow" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Dosing [label="Drug Administration\n(Oral Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Serial Blood Sampling\n(e.g., 0, 1, 2, 4, 8, 12, 24, 48h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Processing [label="Sample Processing\n(Centrifugation to Plasma)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Bioanalytical Assay\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; PK_Analysis [label="Pharmacokinetic Analysis\n(NCA or Population Modeling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Parameters [label="Determine PK Parameters\n(AUC, Cmax, Tmax, t½)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Dosing -> Sampling; Sampling -> Processing; Processing -> Analysis; Analysis -> PK_Analysis; PK_Analysis -> Parameters; }
Analytical Characterization Methods
Robust analytical methods are essential for the quantification and characterization of Grazoprevir in bulk materials, pharmaceutical formulations, and biological matrices.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the simultaneous estimation of Grazoprevir and Elbasvir (B612244).[16][17]
This protocol is a representative example based on published methods for the quantification of Grazoprevir.[17][18]
-
Chromatographic System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: Sunsil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[17]
-
Mobile Phase: An isocratic mixture of 0.1M Sodium Dihydrogen Phosphate and Methanol (60:40 v/v). The pH is adjusted to 4.0 with orthophosphoric acid.[17]
-
Flow Rate: 1.2 mL/min.[17]
-
Detection Wavelength: 260 nm.[17]
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of Grazoprevir in a suitable diluent (e.g., mobile phase). Create a series of calibration standards (e.g., 50-150 µg/mL) through serial dilution.[17]
-
Sample Preparation: For tablet dosage forms, accurately weigh and powder tablets. Extract the active ingredient with the diluent, sonicate to ensure dissolution, and filter through a 0.45 µm filter before injection.[18]
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify Grazoprevir in the sample by interpolating its peak area from the calibration curve.
Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (e.g., UHPLC-ESI-QTOF-MS/MS), is a powerful tool for structural characterization.[19] It is employed to identify and elucidate the structures of impurities, metabolites, and forced degradation products, providing crucial information for stability and safety assessments.[19]
This protocol outlines a general procedure for preparing samples for LC-MS analysis.[20]
-
Sample Source: Human plasma, stressed drug substance, or formulation.
-
Protein Precipitation (for plasma): Add 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard to 1 volume of plasma.
-
Vortex & Centrifuge: Vortex the mixture vigorously to precipitate proteins, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte.
-
Drying & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solution compatible with the initial LC mobile phase (e.g., 50:50 water:acetonitrile).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Conclusion
This compound is a highly potent, second-generation HCV NS3/4A protease inhibitor with a well-defined characterization profile. Its strong in vitro activity against multiple genotypes and key resistant variants, combined with a predictable pharmacokinetic profile suitable for once-daily oral administration, establishes it as a critical agent in modern antiviral therapy. The availability of robust analytical methods, such as RP-HPLC and LC-MS/MS, ensures its quality, safety, and efficacy can be reliably monitored throughout the drug development lifecycle. This technical guide provides the core data necessary for researchers and scientists working with this important antiviral compound.
References
- 1. Grazoprevir - Wikipedia [en.wikipedia.org]
- 2. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C38H49KN6O9S | CID 138107580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasusa.org [iasusa.org]
- 15. Clinical Pharmacokinetics and Drug-Drug Interactions of Elbasvir/Grazoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RP-HPLC method for elbasvir and grazoprevir estimation. [wisdomlib.org]
- 17. eprajournals.com [eprajournals.com]
- 18. ijirct.org [ijirct.org]
- 19. Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
The Discovery and Development of Grazoprevir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir (formerly MK-5172) is a potent, second-generation, direct-acting antiviral agent developed by Merck for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a macrocyclic noncovalent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme essential for viral replication.[1][2] This document provides a detailed technical overview of the discovery, mechanism of action, preclinical and clinical development of Grazoprevir, intended for professionals in the field of drug development and virology.
Discovery and Optimization
The development of Grazoprevir was the result of extensive medicinal chemistry efforts aimed at improving upon first-generation HCV NS3/4A protease inhibitors, which were limited by a narrow genotype spectrum and a low barrier to resistance.[2] The discovery process focused on identifying a macrocyclic scaffold that could maintain potent activity against a broad range of HCV genotypes and clinically relevant resistance-associated substitutions.[2][3]
A key innovation in the design of Grazoprevir was the incorporation of a P2-P4 macrocyclic constraint and a novel quinoxaline (B1680401) moiety at the P2 position.[2][4] This unique structure allows Grazoprevir to interact with the catalytic triad (B1167595) of the NS3/4A protease in a distinct manner, avoiding direct interactions with residues commonly associated with drug resistance, such as Arg155 and Asp168.[4][5] This molecular design confers a high barrier to resistance and potent activity against viral variants that are resistant to other protease inhibitors.[6][7][8] Structure-activity relationship (SAR) studies guided the optimization of the molecule for broad genotype coverage, improved potency, and favorable pharmacokinetic properties, ultimately leading to the selection of Grazoprevir for clinical development.[3][9]
Mechanism of Action
Grazoprevir is a highly specific and potent inhibitor of the HCV NS3/4A serine protease.[1][10] The NS3/4A protease is a viral enzyme crucial for the HCV life cycle. It is responsible for cleaving the HCV polyprotein at four specific sites to release the mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[2][11][12] By binding to the active site of the NS3/4A protease, Grazoprevir blocks this proteolytic activity, thereby preventing viral replication.[1][13]
dot
Caption: Mechanism of action of Grazoprevir in inhibiting HCV replication.
Preclinical Development
In Vitro Potency
The antiviral activity of Grazoprevir was evaluated in various in vitro assays, including enzymatic and replicon-based assays.
Table 1: In Vitro Potency of Grazoprevir against HCV Genotypes
| Genotype | IC50 (pM) | Reference |
| 1a | 7 | [10] |
| 1b | 4 | [10] |
| 4 | 62 | [10] |
IC50 (50% inhibitory concentration) values were determined in HCV NS3/4A protease enzymatic assays.
Grazoprevir demonstrated potent activity against a wide range of HCV genotypes and maintained its potency against common resistance-associated substitutions.[2]
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in various animal models to assess the absorption, distribution, metabolism, and excretion (ADME) properties of Grazoprevir.
Table 2: Pharmacokinetic Properties of Grazoprevir
| Parameter | Value | Reference |
| Peak Plasma Concentration (Tmax) | 2 hours (in humans) | [1][13] |
| Absolute Bioavailability | 27% | [10] |
| Plasma Protein Binding | 98.8% | [1] |
| Metabolism | Primarily by CYP3A4 | [1][10] |
| Elimination Half-life | 31 hours (in humans) | [1] |
| Excretion | >90% in feces, <1% in urine | [1][10] |
Experimental Protocols
HCV NS3/4A Protease Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant HCV NS3/4A protease. A common method involves a fluorescence resonance energy transfer (FRET) substrate.
dot
Caption: A typical workflow for an HCV NS3/4A protease FRET-based assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant HCV NS3/4A protease (genotype 1b) is diluted in assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT) to a final concentration of approximately 40 nM.[2]
-
A fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC) is prepared in the same assay buffer to a final concentration of around 60 µM.[2]
-
Grazoprevir or other test compounds are serially diluted in DMSO to create a concentration gradient.
-
-
Assay Procedure:
-
The assay is performed in a black 384-well microplate.[2]
-
A small volume of the diluted compound (in DMSO, final concentration typically 2.5%) is added to each well.[2]
-
The NS3/4A protease solution is then added to the wells.
-
The reaction is initiated by the addition of the FRET substrate.
-
The plate is incubated at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair used (e.g., for AMC, excitation at ~380 nm and emission at ~460 nm).
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence increase.
-
The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The 50% inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in a more biologically relevant context. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon, which can autonomously replicate.
Detailed Methodology:
-
Cell Culture and Plating:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are cultured in appropriate media supplemented with G418 to maintain the replicon.[11]
-
Cells are seeded into 96-well plates at a density that allows for several days of growth.
-
-
Compound Treatment:
-
Grazoprevir or other test compounds are serially diluted and added to the cell culture medium.
-
The cells are incubated with the compounds for a period of 48 to 72 hours.
-
-
Quantification of HCV RNA Replication:
-
HCV replication can be quantified by measuring the level of a reporter gene (e.g., luciferase) engineered into the replicon, or by quantifying HCV RNA levels using real-time RT-PCR.[12]
-
For reporter gene assays, the appropriate substrate is added, and the luminescence or fluorescence is measured.
-
For RT-PCR, total cellular RNA is extracted, and HCV RNA is quantified relative to a housekeeping gene.
-
-
Cytotoxicity Assessment:
-
In parallel, a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).[9] This is crucial to ensure that the observed reduction in viral replication is not due to cell death.
-
-
Data Analysis:
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.
-
The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50.[9]
-
Clinical Development
Grazoprevir, in combination with the NS5A inhibitor Elbasvir, has undergone extensive clinical evaluation in Phase II and Phase III trials.[1]
dot
Caption: The logical flow of Grazoprevir's discovery and development process.
Table 3: Summary of Key Clinical Trials for Grazoprevir/Elbasvir Combination Therapy
| Trial Name | Phase | Patient Population | Key Findings (SVR12 Rates) | Reference |
| C-WORTHY | II | GT1, treatment-naïve and -experienced, with and without cirrhosis | High SVR rates, informing Phase III design | |
| C-EDGE TN | III | GT1, 4, or 6, treatment-naïve | 92% (GT1a), 99% (GT1b) | |
| C-EDGE CO-INFECTION | III | GT1, 4, or 6, HIV/HCV co-infected | 97% (GT1a), 95% (GT1b) | |
| C-SURFER | III | GT1, with chronic kidney disease (stage 4-5) | High SVR rates, demonstrating safety and efficacy in this population | |
| C-EDGE IBLD | III | Inherited blood disorders | 93.5% overall SVR12 |
SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is considered a cure for HCV.
The clinical trial program for Grazoprevir in combination with Elbasvir (marketed as Zepatier) demonstrated high efficacy and a favorable safety profile across a broad range of HCV-infected patient populations, including those with comorbidities such as cirrhosis, chronic kidney disease, and HIV co-infection.
Conclusion
Grazoprevir represents a significant advancement in the treatment of chronic hepatitis C. Its discovery and development were driven by a rational drug design approach that successfully addressed the limitations of earlier protease inhibitors. The robust preclinical and clinical data have established Grazoprevir, as part of a combination therapy, as a highly effective and well-tolerated treatment option for a wide range of patients with HCV infection. The detailed experimental methodologies provided in this guide offer a framework for the continued research and development of novel antiviral agents.
References
- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Development of a Cell-Based High-Throughput Specificity Screen Using a Hepatitis C Virus-Bovine Viral Diarrhea Virus Dual Replicon Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Evaluation of Grazoprevir Potassium Salt's Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of Grazoprevir (B560101) potassium salt, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Grazoprevir is a direct-acting antiviral (DAA) agent integral to combination therapies for chronic HCV infection, particularly against genotypes 1 and 4.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for its evaluation.
Mechanism of Action
HCV, a single-stranded RNA virus, replicates by translating its genomic RNA into a large polyprotein.[4] This polyprotein must be cleaved by viral and host proteases into mature structural and non-structural (NS) proteins essential for viral replication and assembly.[4][5] The HCV NS3/4A serine protease is a critical enzyme responsible for cleaving the polyprotein at multiple sites to release functional NS proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][3][4][6][7]
Grazoprevir is a highly specific and potent inhibitor of the NS3/4A protease.[2][3][4] By binding to the active site of the enzyme, Grazoprevir blocks the proteolytic cleavage of the HCV polyprotein, thereby halting the production of essential viral proteins and inhibiting viral replication.[3][4]
Caption: Mechanism of Action of Grazoprevir.
Quantitative Antiviral Activity
The in vitro potency of Grazoprevir has been extensively evaluated using various assays, including enzyme inhibition and cell-based replicon systems. The following tables summarize the key quantitative data for Grazoprevir against different HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: In Vitro Enzyme Inhibition Activity of Grazoprevir
| HCV Genotype/Variant | Assay Type | Parameter | Value (nM) | Reference(s) |
| Genotype 1a | Enzyme Inhibition | Ki | 0.01 | [8] |
| Genotype 1b | Enzyme Inhibition | Ki | 0.01 | [8] |
| Genotype 2a | Enzyme Inhibition | Ki | 0.08 | [8] |
| Genotype 2b | Enzyme Inhibition | Ki | 0.15 | [8] |
| Genotype 3a | Enzyme Inhibition | Ki | 0.90 | [8] |
| Genotype 1b R155K | Enzyme Inhibition | Ki | 0.07 | [8] |
| Genotype 1b D168V | Enzyme Inhibition | Ki | 0.14 | [8] |
| Genotype 1b D168Y | Enzyme Inhibition | Ki | 0.30 | [8] |
| Genotype 1b A156T | Enzyme Inhibition | Ki | 5.3 | [8] |
| Genotype 1b A156V | Enzyme Inhibition | Ki | 12 | [8] |
Table 2: In Vitro Cell-Based Antiviral Activity of Grazoprevir (HCV Replicon Assays)
| HCV Genotype/Variant | Parameter | Value (nM) | Reference(s) |
| Genotype 1a | EC50 | subnanomolar to single-digit nanomolar | [9] |
| Genotype 1b | EC50 | subnanomolar to single-digit nanomolar | [9] |
| Genotype 4a (ED43 reference) | EC50 | 0.7 | [10][11] |
| Genotype 4 (clinical isolates) | Median EC50 | 0.2 (range: 0.11-0.33) | [10][11] |
| Genotype 1a with I170V | EC50 Fold Change | 2.6 | [12] |
| Genotype 1a with R155K | EC50 Fold Change | 3.3 | [12] |
| Genotype 4 with D168A | EC50 Fold Change | 137 | [10] |
| Genotype 4 with D168V | EC50 Fold Change | 47 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of antiviral compounds. The following sections provide step-by-step protocols for key experiments.
HCV replicon systems are essential tools for studying viral replication and evaluating the efficacy of antiviral drugs in a cell-based environment.[13][14] These systems utilize hepatoma cell lines that harbor subgenomic HCV RNA molecules capable of autonomous replication.[13][14]
Objective: To determine the 50% effective concentration (EC50) of Grazoprevir required to inhibit HCV RNA replication in cultured cells.
Materials:
-
Huh-7 or Huh 7.5 human hepatoma cells
-
HCV replicon-containing cells (e.g., genotype 1a, 1b, or 4)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Grazoprevir potassium salt stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase)
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 or Huh 7.5 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 100-fold higher than the expected EC50. Include a DMSO-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Grazoprevir.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.
-
Endpoint Measurement:
-
qRT-PCR: Lyse the cells and extract total RNA. Perform qRT-PCR to quantify the level of HCV RNA relative to a housekeeping gene.
-
Reporter Assay: If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of HCV RNA replication inhibition (or reporter activity) against the logarithm of the Grazoprevir concentration. Use a sigmoidal dose-response curve to calculate the EC50 value.
This biochemical assay directly measures the ability of Grazoprevir to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
Objective: To determine the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) of Grazoprevir against the NS3/4A protease.
Materials:
-
Purified recombinant HCV NS3/4A protease (for various genotypes)
-
A specific fluorogenic substrate for the NS3/4A protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with additives like DTT and a detergent)
-
This compound stock solution (in DMSO)
-
96-well or 384-well black plates suitable for fluorescence measurements
-
A microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Grazoprevir in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add the diluted Grazoprevir solutions and a fixed concentration of the NS3/4A protease. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each Grazoprevir concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the Grazoprevir concentration.
-
Fit the data to a suitable equation to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Visualized Workflows
Caption: Workflow for In Vitro Evaluation of Grazoprevir.
Resistance Profile
The emergence of drug resistance is a significant challenge in antiviral therapy. In vitro studies are crucial for identifying and characterizing resistance-associated substitutions (RASs) that reduce the susceptibility to Grazoprevir.
-
Key RASs: Amino acid substitutions at positions 155, 156, and 168 of the NS3 protease are known to confer resistance to NS3/4A inhibitors, including Grazoprevir.[1]
-
In Vitro Selection: De novo resistance selection studies in replicon systems have shown that mutations at position D168 (e.g., D168A, D168G, D168V) are frequently observed under Grazoprevir pressure.[10]
-
Impact on Potency: As shown in Table 2, these RASs can lead to a significant fold-change in the EC50 value of Grazoprevir. However, Grazoprevir retains activity against some RASs that affect first-generation protease inhibitors, such as R155K.[12][13]
This technical guide provides a comprehensive overview of the in vitro evaluation of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Elbasvirgrazoprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Pharmacokinetic Profiling of Grazoprevir Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary pharmacokinetic profile of Grazoprevir (B560101), with a specific focus on available data pertaining to its potassium salt form. Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle. This document synthesizes preclinical and clinical data on the absorption, distribution, metabolism, and excretion (ADME) of Grazoprevir, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Introduction
Grazoprevir, developed by Merck, is a cornerstone of modern combination therapies for chronic HCV infection, particularly genotypes 1 and 4.[1][2] Its mechanism of action involves the selective inhibition of the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein and disrupting the formation of the viral replication complex.[2] While most clinical data pertains to Grazoprevir administered in a fixed-dose combination with the NS5A inhibitor Elbasvir (B612244) (Zepatier®), preclinical studies have utilized the crystalline potassium salt of Grazoprevir for oral administration.[3] This guide aims to collate the available pharmacokinetic data for Grazoprevir, with specific notations regarding the use of its potassium salt.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Grazoprevir from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of Grazoprevir Potassium Salt in Animal Models
| Species | Dose & Route | Formulation | AUC | Cmax | Tmax | Half-life (t½) | Clearance | Reference |
| Dog | 1 mg/kg, oral | Crystalline potassium salt in PEG400 | 0.4 µM·h | - | - | 3 h (IV) | 5 mL/min/kg (IV) | [4] |
| Rat | 5 mg/kg, oral | Crystalline potassium salt in PEG400 | - | - | - | - | - | [3] |
Note: Limited publicly available data for rat oral administration. Intravenous (IV) data in dogs is provided for context on clearance and half-life.
Table 2: Clinical Pharmacokinetics of Grazoprevir in Humans (in Combination with Elbasvir)
| Population | Dose | AUC₀₋₂₄ (steady state) | Cmax (steady state) | Tmax (median) | Half-life (t½) | Protein Binding | Reference |
| Healthy Chinese Adults | 100 mg once daily for 10 days | 2.35-fold accumulation | - | 3-4 hours (single dose) | ~30 hours | >98.8% | [5] |
| HCV-infected Adults | 100 mg once daily | - | - | ~2 hours | ~31 hours | >98.8% | [6] |
| Adults with End-Stage Renal Disease (ESRD) on Hemodialysis | 100 mg once daily | 1.80 µM·h | - | - | - | >98.8% | [7] |
| Adults with Severe Renal Impairment | 100 mg once daily | GMR: 1.65 vs healthy | - | - | - | >98.8% | [7] |
GMR: Geometric Mean Ratio
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Studies (Rat and Dog)
Objective: To determine the oral pharmacokinetic profile of this compound.
Methodology:
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs.
-
Formulation and Dosing: The crystalline potassium salt of Grazoprevir was dissolved in polyethylene (B3416737) glycol 400 (PEG400). Rats were administered a 5 mg/kg oral dose, and dogs received a 1 mg/kg oral dose. For intravenous administration in dogs (to determine clearance and half-life), Grazoprevir was formulated in PEG200 and administered as a bolus.
-
Sample Collection: Blood samples were collected in EDTA-containing tubes at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -70°C until analysis. For liver concentration studies in dogs, biopsies were taken at 24 hours post-dose.
-
Bioanalysis: Plasma and liver homogenate concentrations of Grazoprevir were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation.
Clinical Pharmacokinetic Studies in Humans
Objective: To evaluate the single and multiple-dose pharmacokinetics, safety, and tolerability of Grazoprevir in combination with Elbasvir.
Methodology:
-
Study Design: Phase I, open-label, single- and multiple-dose studies in healthy volunteers and Phase II/III trials in HCV-infected patients.
-
Dosing Regimen: Participants typically received a fixed-dose combination tablet of 100 mg Grazoprevir and 50 mg Elbasvir, administered orally once daily.
-
Sample Collection: Serial blood samples were collected at various time points before and after drug administration to determine plasma concentrations of Grazoprevir.
-
Bioanalysis: Plasma concentrations of Grazoprevir were determined using a validated LC-MS/MS method. The lower limit of quantification was typically around 1.0 ng/mL (1.3 nM).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were calculated using non-compartmental analysis.
In Vitro Metabolism Studies
Objective: To identify the primary enzymes responsible for the metabolism of Grazoprevir.
Methodology:
-
System: Human liver microsomes or recombinant human cytochrome P450 (CYP) enzymes.
-
Procedure: Grazoprevir is incubated with the enzyme system in the presence of necessary cofactors (e.g., NADPH for CYPs).
-
Analysis: The depletion of the parent drug over time is monitored by LC-MS/MS.
-
Results Interpretation: The rate of metabolism in the presence of specific CYP isoforms identifies the key metabolizing enzymes. Studies have shown that Grazoprevir is primarily a substrate of CYP3A4.
Visualizations
Mechanism of Action: Inhibition of HCV Replication
Caption: Grazoprevir inhibits HCV replication by blocking the NS3/4A protease.
General Experimental Workflow for Pharmacokinetic Profiling
Caption: Workflow for pharmacokinetic profiling from preclinical to clinical studies.
Summary of Pharmacokinetic Profile
-
Absorption: Grazoprevir is orally bioavailable, with peak plasma concentrations reached approximately 2 to 4 hours after administration.[5][6]
-
Distribution: It is highly bound to plasma proteins (>98.8%), primarily albumin and alpha-1-acid glycoprotein.[6]
-
Metabolism: Grazoprevir is partially metabolized in the liver, with CYP3A4 being the primary enzyme involved in its oxidative metabolism.
-
Excretion: The primary route of elimination is through the feces (>90%), with less than 1% excreted in the urine. The elimination half-life is approximately 31 hours in HCV-infected individuals.[6]
-
Effect of Salt Form: Preclinical oral studies utilized the crystalline potassium salt of Grazoprevir, which demonstrated good plasma and liver exposure in animal models.[3][4] While direct comparative data is limited, the use of a salt form often aims to improve solubility and dissolution, which can enhance oral absorption.
-
Special Populations: The pharmacokinetics of Grazoprevir are not significantly altered in patients with renal impairment, including those with end-stage renal disease on hemodialysis, and no dose adjustment is required.[7]
Conclusion
Grazoprevir exhibits a favorable pharmacokinetic profile for a once-daily oral antiviral agent. The use of its potassium salt in preclinical studies likely contributed to achieving adequate oral exposure. The extensive clinical data, primarily from its combination with Elbasvir, has established its safety and efficacy in a broad range of patients with chronic HCV infection. This technical guide provides a foundational understanding of the pharmacokinetic properties of Grazoprevir for the scientific community, supporting its continued use and the development of future antiviral therapies.
References
- 1. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zepatier for the Treatment of Chronic Hepatitis C Genotype 1 and 4 Infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Interactions between the Hepatitis C Virus Inhibitors Elbasvir and Grazoprevir and HIV Protease Inhibitors Ritonavir, Atazanavir, Lopinavir, and Darunavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of elbasvir and grazoprevir in subjects with end-stage renal disease or severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Grazoprevir Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of Grazoprevir (B560101) potassium salt, a potent macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The document outlines the key analytical techniques employed to confirm the identity, purity, and structure of this complex molecule, presenting quantitative data in structured tables and detailing the experimental protocols.
Physicochemical Properties and Structural Information
Grazoprevir potassium salt is a complex macrocyclic peptide mimic. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₉KN₆O₉S | MedChemExpress |
| Molecular Weight | 804.99 g/mol | MedChemExpress |
| CAS Number | 1206524-86-8 | MedChemExpress |
| Appearance | White to off-white solid | Inferred from typical appearance of purified pharmaceutical salts |
| Purity (HPLC) | >99% | MedChemExpress |
Spectroscopic and Chromatographic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a crucial technique for determining the purity of this compound.
Table 2.1: RP-HPLC Data for Grazoprevir
| Parameter | Value |
| Purity | 99.94% |
| Retention Time | Not explicitly stated in the provided data |
Data extracted from MedChemExpress Certificate of Analysis for Grazoprevir (HY-15298).[1]
Experimental Protocol: RP-HPLC
A typical RP-HPLC method for the analysis of Grazoprevir and similar compounds involves the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, often around 260 nm for aromatic-containing structures like Grazoprevir.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a compatible organic solvent, to a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the retention time and peak area are recorded. Purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of Grazoprevir by providing information about the chemical environment of each proton.
Table 2.2: ¹H NMR Spectral Data for Grazoprevir
| Data | Value |
| Result | Consistent with structure |
Data extracted from MedChemExpress Certificate of Analysis for Grazoprevir (HY-15298).[1]
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a complex macrocyclic compound like Grazoprevir:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to resolve the complex spin systems of such molecules.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the spectrometer. A standard ¹H NMR pulse sequence is used to acquire the spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. This involves phasing, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign the protons to their respective positions in the molecular structure. For complex molecules, 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC are often necessary for complete structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Grazoprevir, further confirming its identity.
Table 2.3: Mass Spectrometry Data for Grazoprevir
| Parameter | Value |
| Molecular Weight | 766.9 g/mol (for the free acid) |
| Mass Spectrum (LC/MS) | Consistent with structure |
Data extracted from MedChemExpress Certificate of Analysis for Grazoprevir (HY-15298).[1]
Experimental Protocol: Mass Spectrometry
A common approach for the mass spectrometric analysis of Grazoprevir is Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: An LC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.
-
Chromatography: The LC conditions are similar to those described for RP-HPLC, ensuring the separation of the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: ESI is used to generate gas-phase ions of the analyte from the liquid phase eluting from the LC column. Both positive and negative ion modes can be employed.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured to confirm the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and fragmented in the mass spectrometer (e.g., through collision-induced dissociation - CID). The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule.
X-ray Crystallography
While a crystal structure for the isolated this compound is not publicly available, the crystal structure of Grazoprevir in complex with the HCV NS3/4A protease has been determined and is available in the Protein Data Bank (PDB).
Table 3.1: X-ray Crystallography Data for Grazoprevir-Protease Complex
| Parameter | Value |
| PDB ID | 3SUD |
| Resolution | 2.4 Å |
| Method | X-ray Diffraction |
This data provides the three-dimensional conformation of Grazoprevir when bound to its biological target.[2]
Experimental Protocol: X-ray Crystallography (General)
The determination of a crystal structure by X-ray diffraction involves the following general steps:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This involves preparing a supersaturated solution of the compound and allowing it to slowly equilibrate, often by vapor diffusion, slow evaporation, or cooling. A variety of solvents and conditions are typically screened to find the optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers use a monochromatic X-ray source and a sensitive area detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined using either direct methods or Patterson methods.
-
Structure Refinement: An initial model of the crystal structure is built and refined against the experimental diffraction data. This is an iterative process that minimizes the difference between the observed and calculated structure factors, resulting in an accurate three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the structural elucidation of this compound.
Caption: Overall experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships between analytical techniques and the structural information they provide.
References
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Grazoprevir
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Grazoprevir (B560101). Grazoprevir is a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, crucial for viral replication.[1][2] It is a key component in combination therapies for chronic HCV infections.[3][4] The development of a reliable, accurate, and specific analytical method is essential for quality control in bulk drug and pharmaceutical dosage forms. This application note provides a comprehensive protocol for method development, validation, and execution of a stability-indicating assay in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Grazoprevir functions by inhibiting the NS3/4A protease, which prevents the cleavage of the viral polyprotein into mature, functional proteins required for replication and assembly.[2][5] Given its critical role in antiviral therapy, ensuring the quality, potency, and stability of Grazoprevir is paramount. HPLC is a powerful analytical technique for this purpose. This note describes a validated RP-HPLC method that can separate Grazoprevir from its degradation products, making it suitable for routine analysis and stability studies.
HPLC Method Development and Optimization
The primary objective was to develop a simple, rapid, and reproducible stability-indicating RP-HPLC method for Grazoprevir. Method development involved the optimization of several chromatographic parameters.
-
Column Selection: C18 columns are widely used and have proven effective for separating Grazoprevir. Columns such as the Kromosil C18 (250 x 4.6 mm, 5µm), Inertsil ODS C18 (150x4.6 mm, 5µm), and BDS Hypersil C18 are suitable choices.[1][6][7]
-
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is common. Various combinations have been tested, with mixtures of acetonitrile (B52724) and a phosphate (B84403) buffer or orthophosphoric acid (OPA) solution providing good peak shape and resolution.[5][7][8][9] A common ratio is a 45:55 or 50:50 (v/v) mixture of the buffer and acetonitrile.[3][4][7]
-
Detection Wavelength: UV spectrophotometric scans of Grazoprevir show maximum absorbance around 260 nm.[10][11] This wavelength is selected for detection as it provides good sensitivity for Grazoprevir and its related substances.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed to achieve optimal separation within a reasonable run time.[1][3]
The overall workflow for developing and validating an HPLC method is depicted below.
Caption: Workflow for HPLC Method Development, Validation, and Application.
Experimental Protocols
Instrumentation
A High-Performance Liquid Chromatography system equipped with a UV-Visible or Photodiode Array (PDA) detector, autosampler, and column oven is required. Data acquisition and processing should be performed using appropriate chromatography software like Empower.[8][9]
Chemicals and Reagents
-
Grazoprevir Reference Standard
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (OPA) (AR Grade)[10]
-
Potassium Dihydrogen Orthophosphate (AR Grade)[8]
-
Water (HPLC Grade/Milli-Q)[10]
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Recommended Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | BDS C18, 5 µm, 4.6 x 150 mm (or equivalent)[7] |
| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (45:55 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 260 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[1][10] |
| Run Time | 6-10 minutes |
Preparation of Solutions
-
Mobile Phase (0.1% OPA : Acetonitrile, 45:55 v/v):
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of Grazoprevir reference standard and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve completely.[10]
-
Make up the volume to the mark with the diluent.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 1 mL from the standard stock solution into a 10 mL volumetric flask.
-
Make up the volume to the mark with the diluent. This concentration may be adjusted based on the linearity range.[10]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 10 tablets to get a uniform blend.
-
Transfer an amount of powder equivalent to 100 mg of Grazoprevir into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute 1 mL of the filtered solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.
-
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines.
System Suitability
Inject the working standard solution six times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation Studies)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo. Forced degradation studies are performed to demonstrate this.
References
- 1. scispace.com [scispace.com]
- 2. ijcrt.org [ijcrt.org]
- 3. RP-HPLC method for estimating grazoprevir and elbasvir. [wisdomlib.org]
- 4. jopcr.com [jopcr.com]
- 5. ijsred.com [ijsred.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. wjpls.org [wjpls.org]
- 9. ijcpa.in [ijcpa.in]
- 10. ijpar.com [ijpar.com]
- 11. impactfactor.org [impactfactor.org]
Application Notes and Protocols: In Vitro HCV Replicon Assay Using Grazoprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C virus (HCV) replicon system is a powerful in vitro tool for the discovery and characterization of antiviral compounds. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.[1][2] These replicons often contain a reporter gene, such as luciferase, allowing for a quantifiable measure of HCV RNA replication.[3][4][5] Grazoprevir (B560101) (formerly MK-5172) is a potent, second-generation, direct-acting antiviral (DAA) that specifically inhibits the HCV NS3/4A protease.[6][7][8] The NS3/4A protease is a serine protease essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.[6][9][10][11] By inhibiting this enzyme, Grazoprevir effectively halts the viral life cycle.[9][12] This document provides a detailed protocol for an in vitro HCV replicon assay to evaluate the antiviral activity of Grazoprevir.
Principle of the Assay
The assay quantifies the inhibition of HCV replication in a stable HCV replicon cell line by Grazoprevir. The replicon RNA contains a firefly luciferase reporter gene. The level of luciferase activity in the cells is directly proportional to the level of HCV RNA replication.[3][13] Cells are treated with serial dilutions of Grazoprevir, and the resulting decrease in luciferase activity is measured to determine the compound's potency, typically expressed as the 50% effective concentration (EC50).
Data Presentation
Table 1: Antiviral Potency of Grazoprevir in HCV Replicon Assays
| HCV Genotype | Replicon Cell Line | Potency (EC50) | Reference |
| Genotype 1a | GT1a(H77) | 0.9 nM (EC90) | [8] |
| Genotype 1b | Con1 | 0.5 ± 0.1 nM | [14] |
| Genotype 2a | JFH-1 | 2 ± 1 nM | [14] |
| Genotype 3a | S52 | Less potent than other genotypes | [7] |
| Genotype 4 | N/A | Active | [6] |
| Genotype 5 | N/A | Active | [7] |
| Genotype 6 | N/A | Active | [7] |
Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions.
Experimental Protocols
Materials and Reagents
-
HCV Replicon Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon with a luciferase reporter (e.g., based on genotype 1a, 1b, or 2a).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Neomycin) to maintain the replicon.
-
Grazoprevir: Stock solution in DMSO.
-
Assay Plates: White, opaque 96-well cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™ Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (for vehicle control and compound dilution)
Experimental Workflow
Caption: Experimental workflow for the HCV replicon assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the HCV replicon cells in T75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium without the selection antibiotic.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well white, opaque plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution of Grazoprevir in DMSO. The final concentration range should typically span from picomolar to micromolar to capture the full dose-response curve.
-
Dilute the Grazoprevir serial dilutions 1:200 in pre-warmed cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Prepare a vehicle control (DMSO only) at the same final concentration.
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the appropriate Grazoprevir dilution or vehicle control to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 2 minutes to ensure complete cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Data Normalization:
-
Average the luminescence readings from the vehicle control wells (representing 100% replication).
-
Average the luminescence readings from wells with no cells (background).
-
Subtract the average background reading from all experimental wells.
-
Normalize the data by expressing the luminescence of each Grazoprevir-treated well as a percentage of the vehicle control.
-
% Inhibition = 100 - [ (Luminescence_compound / Luminescence_vehicle) * 100 ]
-
-
EC50 Determination:
-
Plot the normalized data (% inhibition) against the logarithm of the Grazoprevir concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
The EC50 is the concentration of Grazoprevir that produces a 50% reduction in luciferase activity.
-
Mechanism of Action of Grazoprevir
Caption: Mechanism of action of Grazoprevir.
Grazoprevir is a highly specific inhibitor of the HCV NS3/4A protease.[6][11] The NS3 protein has serine protease activity and requires the NS4A protein as a cofactor for its function. This protease complex is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of several non-structural proteins that are essential for the formation of the viral replication complex.[6][10][15][16] By binding to the active site of the NS3/4A protease, Grazoprevir blocks this cleavage process.[9] This prevents the formation of a functional replication complex, thereby inhibiting HCV RNA replication.[9][10][12] Grazoprevir is effective against multiple HCV genotypes, including 1a, 1b, and 4.[6][12]
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]
- 10. Elbasvirgrazoprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. journals.asm.org [journals.asm.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Grazoprevir Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir, a potent second-generation, direct-acting antiviral (DAA) agent, is a selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] This enzyme is a serine protease crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[1][2][3] By inhibiting the NS3/4A protease, Grazoprevir effectively halts the viral replication cycle.[3][4] These application notes provide detailed protocols for cell-based assays to quantify the in vitro antiviral activity of Grazoprevir potassium salt against various HCV genotypes.
Mechanism of Action of Grazoprevir
HCV, a single-stranded RNA virus, replicates its genome within the cytoplasm of infected host cells. The viral RNA is translated into a large polyprotein, which must be processed by both host and viral proteases to yield functional viral proteins. The HCV NS3/4A protease is responsible for multiple cleavages within the non-structural region of the polyprotein. Grazoprevir is a macrocyclic compound that binds to the active site of the NS3/4A protease, inhibiting its enzymatic activity and thereby preventing the maturation of viral proteins necessary for the formation of the viral replication complex.
Caption: Mechanism of action of Grazoprevir in the HCV life cycle.
Quantitative Antiviral Activity of Grazoprevir
The antiviral activity of Grazoprevir is typically quantified by its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based replicon assays.
| Parameter | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 4 | Reference |
| IC50 (biochemical assay) | 7 pM | 4 pM | 62 pM | [1] |
| EC50 (replicon assay) | 0.4 nM - 0.8 nM | 0.3 nM - 0.5 nM | 0.16 nM - 0.7 nM | [4] |
Note: IC50 and EC50 values can vary depending on the specific replicon system and assay conditions used.
Experimental Protocols
HCV Replicon Assay with Luciferase Reporter
This assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a luciferase reporter gene, and the level of luciferase activity is directly proportional to the extent of viral replication.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1a, 1b, or 4 replicon with a luciferase reporter)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete cell culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cell plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (another known HCV inhibitor).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 5 minutes to induce cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Grazoprevir relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the Grazoprevir concentration and determine the EC50 value using a non-linear regression analysis.
-
HCV NS3/4A Protease Assay with SEAP Reporter
This assay utilizes a stable cell line that co-expresses the HCV NS3/4A protease and a reporter protein consisting of a secreted alkaline phosphatase (SEAP) linked to a specific NS3/4A cleavage site. Cleavage of the reporter protein by the NS3/4A protease releases SEAP into the culture medium, where its activity can be measured.
Materials:
-
Stable cell line expressing HCV NS3/4A protease and the SEAP reporter construct
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
SEAP reporter gene assay kit (chemiluminescent or colorimetric)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed the stable reporter cell line in a 96-well plate at an appropriate density in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the diluted compound to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Assay:
-
Collect a small aliquot (e.g., 20 µL) of the cell culture supernatant from each well.
-
Inactivate endogenous alkaline phosphatases by heating the supernatant at 65°C for 30 minutes.
-
Perform the SEAP assay according to the manufacturer's instructions, which typically involves adding a chemiluminescent or colorimetric substrate.
-
Measure the signal using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of NS3/4A protease inhibition for each concentration of Grazoprevir based on the reduction in SEAP activity compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Grazoprevir concentration.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of Grazoprevir to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assays)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the HCV Replicon Assay protocol.
-
-
MTT Assay:
-
After the 48-72 hour incubation with Grazoprevir, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for an additional 1-2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration of Grazoprevir relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the Grazoprevir concentration.
-
Experimental Workflow
Caption: Workflow for assessing the antiviral activity of Grazoprevir.
References
Application Note: Enzyme Inhibition Kinetics Assay for Grazoprevir Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir is a potent, second-generation, direct-acting antiviral agent against the Hepatitis C virus (HCV).[1] It functions as a selective inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][2] The NS3/4A serine protease is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3][4] By inhibiting this cleavage, Grazoprevir effectively halts the viral life cycle. This application note provides a detailed protocol for determining the enzyme inhibition kinetics of Grazoprevir potassium salt against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Mechanism of Action: Grazoprevir is a competitive inhibitor of the HCV NS3/4A protease. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.[5][6] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).[6][7] The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce enzyme activity by half.[8]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-15298A |
| Recombinant HCV NS3/4A Protease (Genotype 1b) | AnaSpec | AS-22991 (example) |
| FRET Substrate (Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabcyl)-NH2) | InnoPep | IP-2345 (example) |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Tris-HCl | Thermo Fisher Scientific | 15568025 |
| NaCl | Sigma-Aldrich | S9888 |
| Glycerol | Sigma-Aldrich | G5516 |
| Dithiothreitol (DTT) | Thermo Fisher Scientific | R0861 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Fluorescence Plate Reader | (Specify model) |
Experimental Protocols
Preparation of Stock Solutions
This compound (Inhibitor):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Note that ultrasonic assistance may be required for complete dissolution.
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of inhibitor concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months in sealed, airtight vials to prevent moisture absorption.[1]
HCV NS3/4A Protease (Enzyme):
-
Reconstitute the lyophilized enzyme in the buffer recommended by the supplier to a stock concentration of 1 µM.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
FRET Substrate:
-
Reconstitute the lyophilized FRET substrate, Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabcyl)-NH2, in 100% DMSO to a stock concentration of 10 mM.[9]
-
Store the stock solution at -20°C, protected from light.
Enzyme Inhibition Assay (FRET-based)
This protocol is adapted for a 96-well plate format with a final reaction volume of 100 µL.
Assay Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
10% (v/v) Glycerol
-
5 mM DTT (add fresh before use)
Procedure:
-
Prepare Enzyme Solution: Dilute the HCV NS3/4A protease stock solution in assay buffer to a working concentration of 20 nM (2X final concentration).
-
Prepare Inhibitor Dilutions: Prepare a 4X serial dilution of this compound in assay buffer. This will result in a 1X final concentration in the assay plate.
-
Prepare Substrate Solution: Dilute the FRET substrate stock solution in assay buffer to a working concentration of 2 µM (2X final concentration).
-
Assay Plate Setup:
-
Blank wells: Add 100 µL of assay buffer.
-
Control wells (No Inhibitor): Add 50 µL of assay buffer and 50 µL of the 2X enzyme solution.
-
Inhibitor wells: Add 25 µL of each 4X inhibitor dilution and 50 µL of the 2X enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the 2X substrate solution to all wells (except blanks) to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 490 nm
-
Data Presentation and Analysis
Determination of Initial Reaction Velocities
-
Plot the fluorescence intensity versus time for each inhibitor concentration.
-
Determine the initial velocity (V₀) for each reaction by calculating the slope of the linear portion of the curve.
Michaelis-Menten and Lineweaver-Burk Plots
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and Grazoprevir.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) to visualize the effect of the inhibitor on Km and Vmax. For competitive inhibition, the lines will intersect on the y-axis.
Determination of IC₅₀
-
Plot the initial velocity (V₀) as a function of the logarithm of the Grazoprevir concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of Grazoprevir that inhibits enzyme activity by 50%.
Determination of the Inhibition Constant (Ki)
The Ki value can be determined using non-linear regression analysis of the competitive inhibition model or calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10]
Cheng-Prusoff Equation for Competitive Inhibition:
Ki = IC₅₀ / (1 + ([S] / Km))
Where:
-
Ki: Inhibition constant
-
IC₅₀: Half-maximal inhibitory concentration
-
[S]: Substrate concentration used in the assay
-
Km: Michaelis constant of the substrate
Data Summary Tables:
Table 1: Kinetic Parameters for HCV NS3/4A Protease
| Parameter | Value |
| Km for FRET substrate | [To be determined experimentally] |
| Vmax | [To be determined experimentally] |
Table 2: Inhibition of HCV NS3/4A Protease by this compound
| Grazoprevir Conc. (nM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 | [Value] | 0 |
| [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
| ... | ... | ... |
Table 3: Inhibition Constants for this compound
| Parameter | Value |
| IC₅₀ | [To be determined experimentally] |
| Ki | [Calculated from IC₅₀ or non-linear regression] |
| Mode of Inhibition | Competitive |
Visualizations
Signaling Pathway of HCV NS3/4A Protease
Caption: HCV NS3/4A protease cleaves the viral polyprotein to produce mature non-structural proteins essential for viral replication.
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. FRET Substrates [anaspec.com]
- 4. How does nonlinear regression of enzyme kinetics work? [enzymkinetics.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. courses.edx.org [courses.edx.org]
- 9. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Note and Protocols: Crystallographic Studies of Grazoprevir Potassium Salt with HCV NS3/4A Protease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, and the viral NS3/4A serine protease is a prime target for antiviral therapies.[1] This enzyme is a non-covalent heterodimer essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[1][2] Grazoprevir (B560101) (formerly MK-5172) is a potent, second-generation, pan-genotype macrocyclic inhibitor of the NS3/4A protease.[2][3] It is a cornerstone of combination therapies for chronic HCV, demonstrating high cure rates against multiple genotypes.[4]
Structural studies, particularly X-ray crystallography, are crucial for elucidating the precise binding interactions between Grazoprevir and the NS3/4A active site. This knowledge provides a structural basis for the drug's high potency, its activity against common resistance-associated substitutions (RASs), and guides the development of future antiviral agents.[3] This document provides a summary of quantitative data and detailed protocols for the expression, purification, and crystallization of the HCV NS3/4A protease in complex with Grazoprevir.
Quantitative Data Summary
The efficacy of Grazoprevir has been quantified through various biochemical and cell-based assays. The crystallographic data provides atomic-level details of the drug-target complex.
Table 1: Inhibitory Activity of Grazoprevir against HCV Genotypes and Variants
This table summarizes the potent inhibitory activity of Grazoprevir. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are presented from enzymatic and replicon-based assays, respectively.
| Genotype / Variant | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| Genotype 1a | Replicon | 0.2 - 0.7 | [2] |
| Genotype 1b | Enzyme Assay | pM range | [3] |
| Genotype 3 | Enzyme Assay | Sub-nM range | [3] |
| Genotype 4a (ED43) | Replicon | 0.7 | [2] |
| GT4 Clinical Isolates | Replicon | 0.2 (median) | [2] |
| Y56H/D168A Mutant | Replicon | Potency loss noted | [3] |
Table 2: Crystallographic Data and Refinement Statistics for NS3/4A-Grazoprevir Complex
The following data is representative for a typical NS3/4A-inhibitor complex and is modeled after publicly available data for similar structures, such as PDB ID: 4A92 and 4K8B.[5][6]
| Data Collection | Refinement | ||
| PDB ID | 4A92 (example) | Resolution (Å) | 2.73 |
| Space group | P 21 21 21 | No. reflections | 49896 |
| Cell dimensions | R-work / R-free | 0.178 / 0.231 | |
| a, b, c (Å) | 100.3, 131.5, 133.4 | No. atoms | |
| α, β, γ (°) | 90, 90, 90 | Protein | 9673 |
| Wavelength (Å) | 0.976 | Ligand | 59 |
| Resolution (Å) | 50.0 - 2.73 | Solvent | 116 |
| Completeness (%) | 99.9 (99.8) | B-factors (Ų) | |
| I / σI | 14.1 (2.0) | Protein | 55.4 |
| Redundancy | 6.5 (6.4) | Ligand | 56.1 |
| R.m.s. deviations | |||
| Bond lengths (Å) | 0.011 | ||
| Bond angles (°) | 1.25 |
Values in parentheses are for the highest-resolution shell.
Visualizations
// Nodes expr [label="Gene Expression\n(E. coli)"]; puri [label="Protein Purification\n(Affinity & Size Exclusion\nChromatography)"]; complex [label="Complex Formation\n(Incubate NS3/4A with\nGrazoprevir)"]; cryst [label="Crystallization\n(Vapor Diffusion)"]; data [label="X-ray Data Collection\n(Synchrotron)"]; solve [label="Structure Solution\n(Molecular Replacement)"]; refine [label="Refinement & Validation"]; pdb [label="Final Structure (PDB)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges expr -> puri [color="#4285F4"]; puri -> complex [color="#4285F4"]; complex -> cryst [color="#4285F4"]; cryst -> data [color="#4285F4"]; data -> solve [color="#4285F4"]; solve -> refine [color="#4285F4"]; refine -> pdb [color="#4285F4"]; } Workflow for NS3/4A-Grazoprevir Complex Structure Determination.
Experimental Protocols
Protocol 1: Expression and Purification of HCV NS3/4A Protease
This protocol describes the expression of the single-chain NS3/4A protease (genotype 1a) in E. coli and subsequent purification. The construct typically includes the NS4A cofactor peptide linked to the N-terminus of the NS3 protease domain (residues 1-181) via a flexible linker.
1. Gene Expression: a. Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET-based) containing the gene for an N-terminally His-tagged NS3/4A protease. b. Grow the transformed cells in Terrific Broth (TB) medium supplemented with the appropriate antibiotic (e.g., 30 µg/mL kanamycin) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7] c. Lower the temperature to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM.[7] d. Continue incubation for 16-20 hours at 18°C. e. Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis and Initial Purification: a. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol (B35011), 1 mM TCEP) supplemented with lysozyme (B549824) and DNase I. b. Lyse the cells using sonication on ice. c. Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C. d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. e. Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 10% glycerol, 1 mM TCEP). f. Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP).
3. Tag Cleavage and Final Purification: a. Dialyze the eluted protein against a low-imidazole buffer and incubate with a His-tagged protease (e.g., TEV or SUMO protease) overnight at 4°C to cleave the affinity tag. b. Pass the cleavage reaction mixture through the Ni-NTA column again to remove the His-tag, uncleaved protein, and the protease. c. Concentrate the flow-through containing the cleaved NS3/4A protein. d. Perform a final purification step using size-exclusion chromatography (e.g., Superdex 75 column) equilibrated with SEC Buffer (25 mM MES pH 6.5, 150 mM NaCl, 10% glycerol, 5 mM DTT). e. Pool the fractions containing pure NS3/4A protease, confirm purity by SDS-PAGE, concentrate to 10-15 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Crystallization of the NS3/4A-Grazoprevir Complex
This protocol uses the hanging drop vapor diffusion method to crystallize the pre-formed complex.
1. Complex Formation: a. Prepare Grazoprevir potassium salt as a 10 mM stock solution in 100% DMSO. b. Dilute the purified NS3/4A protease to the desired concentration (e.g., 10 mg/mL) in SEC buffer. c. Add the Grazoprevir stock solution to the protein solution to a final molar ratio of 1:3 (protein:inhibitor). d. Incubate the mixture on ice for at least 1 hour to ensure complete complex formation. e. Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate before setting up crystallization trials.
2. Crystallization: a. Use a 24- or 96-well crystallization plate for setting up hanging or sitting drops. b. For a hanging drop setup, mix 1 µL of the NS3/4A-Grazoprevir complex solution with 1 µL of the reservoir solution on a siliconized cover slip. c. Invert the cover slip and seal it over the reservoir well containing 500 µL of the reservoir solution. d. A typical reservoir solution that can be used as a starting point is: 100 mM MES or HEPES buffer pH 6.0-7.0, 12-20% (w/v) PEG 3350 or PEG 8000, and 100-200 mM NaCl or (NH₄)₂SO₄. e. Incubate the plates at a constant temperature, typically 18-20°C. f. Monitor the drops for crystal growth over several days to weeks. Crystals typically appear within 3-10 days.
Protocol 3: X-ray Data Collection and Structure Determination
1. Crystal Harvesting and Cryo-protection: a. When crystals have reached a suitable size (e.g., 50-100 µm), carefully transfer them from the drop into a cryo-protectant solution. b. The cryo-protectant is typically the reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene (B1197577) glycol. c. Briefly soak the crystal (10-30 seconds) in the cryo-protectant solution. d. Using a nylon loop, scoop the crystal and immediately plunge it into liquid nitrogen for flash-cooling.
2. Data Collection: a. Ship the cryo-cooled crystals to a synchrotron facility. b. Mount the crystal on the goniometer in the cryo-stream (100 K). c. Collect a diffraction dataset using a high-intensity X-ray beam. This typically involves rotating the crystal and collecting diffraction images at set intervals.
3. Data Processing and Structure Solution: a. Process the raw diffraction images using software like HKL-2000 or XDS to index, integrate, and scale the data.[8] b. Determine the phase information using molecular replacement (MR) with a program like Phaser, using a previously solved NS3/4A structure (e.g., PDB ID 1CU1) as the search model. c. Once a solution is found, perform initial model building into the electron density map using software like Coot. The Grazoprevir ligand can be placed into the clear density in the active site.
4. Refinement and Validation: a. Refine the atomic model against the experimental data using refinement software such as PHENIX or Refmac.[8] This process iteratively improves the fit of the model to the electron density map and optimizes geometric parameters. b. Validate the final structure using tools like MolProbity to check for geometric correctness and overall quality. c. Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Animal Models for Efficacy Studies of Grazoprevir Potassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir (MK-5172) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2][3][4] It is a key component of approved direct-acting antiviral (DAA) regimens for chronic HCV infection, particularly genotypes 1 and 4.[5] The evaluation of its efficacy prior to clinical trials necessitated the use of robust animal models that could recapitulate key aspects of HCV infection and pathogenesis. This document provides detailed application notes and protocols for utilizing relevant animal models in the efficacy assessment of Grazoprevir potassium salt and other NS3/4A protease inhibitors.
Due to the extremely narrow host range of HCV, which primarily infects humans and chimpanzees, the development of suitable small animal models has been a significant challenge.[6] This has led to the establishment of several specialized models, each with its own advantages and limitations.
Mechanism of Action of Grazoprevir
Grazoprevir targets the HCV NS3/4A serine protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for the replication of the virus.[1][5] By inhibiting this protease, Grazoprevir effectively blocks the viral life cycle.[7]
References
- 1. MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. MK-5172, a selective inhibitor of hepatitis C virus NS3/4a protease with broad activity across genotypes and resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. crueltyfreeinternational.org [crueltyfreeinternational.org]
- 7. Grazoprevir - Wikipedia [en.wikipedia.org]
Formulation of Grazoprevir Potassium Salt for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir (B560101) (MK-5172) is a potent, second-generation, direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1] It is a cornerstone of combination therapies for chronic HCV infection.[2] For researchers conducting preclinical in vivo studies, the successful formulation of Grazoprevir potassium salt is paramount to ensure accurate dosing, optimal bioavailability, and reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of this compound formulations for oral administration in common animal models.
Mechanism of Action
Grazoprevir inhibits the HCV NS3/4A serine protease, which is essential for the cleavage of the HCV polyprotein into mature viral proteins.[1] By blocking this enzymatic activity, Grazoprevir effectively halts viral replication.
References
Application Notes and Protocols for Assessing Grazoprevir Potassium Salt Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication.[1][2] It is a key component of approved combination therapies for chronic HCV infection. While preclinical and clinical data suggest a favorable safety profile with low cytotoxicity at therapeutic concentrations, a thorough in vitro assessment of potential cytotoxic effects is a critical component of drug development and post-market surveillance.
These application notes provide a comprehensive set of protocols for evaluating the cytotoxicity of Grazoprevir potassium salt in relevant cell lines. The methodologies described herein cover key indicators of cell health, including metabolic activity, membrane integrity, apoptosis, and mitochondrial function.
Data Presentation
The following tables summarize representative quantitative data for assessing the cytotoxicity of HCV protease inhibitors. While specific data for this compound should be generated using the protocols below, these tables provide a framework for data presentation and include typical values observed for related compounds.
Table 1: Cell Viability and Cytotoxicity of HCV Protease Inhibitors
| Compound | Cell Line | Assay | Incubation Time (h) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Huh-7 | MTT | 72 | > 100 (Expected) | > 1000 (Expected) |
| HepG2 | LDH | 48 | > 100 (Expected) | > 1000 (Expected) | |
| Simeprevir | HepG2 | Micronucleus | 24 | Cytotoxic effects observed at 5.0 µM | Not Reported |
| Telaprevir | Huh-7 | MTS | 48 | > 100 | Not Reported |
| Boceprevir | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported |
CC₅₀ (50% cytotoxic concentration) values are representative and may vary depending on the cell line and experimental conditions. The selectivity index is a critical measure of a drug's therapeutic window.
Table 2: Apoptosis Induction by HCV Protease Inhibitors
| Compound | Cell Line | Assay | Incubation Time (h) | Apoptotic Cells (%) at Test Concentration |
| This compound | Huh-7 | Annexin V/PI | 48 | < 5% at 100 µM (Expected) |
| HepG2 | Caspase-3/7 Activity | 24 | No significant increase (Expected) | |
| Staurosporine (Positive Control) | Huh-7 | Annexin V/PI | 6 | > 90% at 1 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to use human hepatoma cell lines such as Huh-7 or HepG2, as they are relevant to the drug's therapeutic target.
Assessment of Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Huh-7 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.
Assessment of Membrane Integrity (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
Huh-7 or HepG2 cells
-
Culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for 24-48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Assessment of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Huh-7 or HepG2 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Assessment of Caspase-3/7 Activity
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Huh-7 or HepG2 cells
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the JC-1 dye to assess mitochondrial health, a key indicator of intrinsic apoptosis.
Materials:
-
This compound
-
Huh-7 or HepG2 cells
-
JC-1 reagent
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate or dish for fluorescence imaging or measurement.
-
Treat cells with this compound for the desired time.
-
Remove the medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
General Signaling Pathway for Drug-Induced Cytotoxicity
Caption: General signaling pathways potentially involved in drug-induced cytotoxicity.
References
Application Notes: Determination of Grazoprevir Potassium Salt Protein Binding
Introduction
The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[1][2] According to the "free drug theory," only the unbound fraction of a drug is available to diffuse to target tissues, interact with receptors, and elicit a pharmacological response.[1][3] Consequently, the extent of plasma protein binding (PPB) influences a drug's distribution, clearance, and potential for drug-drug interactions.[4][5] For a drug like Grazoprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4a protease, accurately quantifying its binding to plasma proteins such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG) is essential during drug development.[1][6][7] These application notes provide detailed protocols for three common and robust methods for determining the protein binding of small molecules: Equilibrium Dialysis, Ultracentrifugation, and Surface Plasmon Resonance.
Overview of Common Protein Binding Assay Methods
Several biophysical techniques are available to measure the interaction between drugs and plasma proteins. The choice of method often depends on the compound's properties, the required throughput, and the specific information needed (e.g., binding affinity, kinetics).[2][8] A comparison of the most widely used methods is presented below.
| Feature | Equilibrium Dialysis (ED) | Ultracentrifugation (UC) | Surface Plasmon Resonance (SPR) |
| Principle | Passive diffusion of unbound drug across a semi-permeable membrane until equilibrium is reached.[1] | Separation of free drug from protein-bound drug based on differential sedimentation in a strong centrifugal field.[9] | Real-time optical detection of changes in refractive index caused by drug binding to immobilized protein.[10][11] |
| Primary Output | Fraction unbound (fu) | Fraction unbound (fu) | Association (ka), Dissociation (kd) rates, and Affinity (KD).[11] |
| Throughput | Low to Medium (96-well formats available).[3] | Low to Medium.[12] | Medium to High.[13] |
| Advantages | Considered the "gold standard"; directly measures unbound concentration.[4] | Suitable for highly lipophilic compounds; avoids non-specific binding to membranes.[3][12] | Real-time kinetics; label-free; high sensitivity; requires small sample quantities.[10][14] |
| Disadvantages | Long incubation times; potential for non-specific binding to the apparatus; volume shifts.[3][15] | Requires specialized equipment; potential for protein contamination in the supernatant.[16] | Requires protein immobilization which may alter its conformation; can be challenging for membrane proteins.[11][14] |
Method 1: Equilibrium Dialysis (ED)
Equilibrium dialysis, particularly the Rapid Equilibrium Dialysis (RED) format, is a widely accepted method for determining the percentage of plasma protein binding (%PPB).[4][5] It is considered a reference method due to its direct measurement of the unbound drug concentration at equilibrium.[2]
Logical Workflow for Equilibrium Dialysis
References
- 1. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. enamine.net [enamine.net]
- 5. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 6. Re‐discover the value of protein binding assessments in hepatic and renal impairment studies and its contributions in drug labels and dose decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] Drug–protein binding: a critical review of analytical tools | Semantic Scholar [semanticscholar.org]
- 9. Measurement of Protein Binding by Ultracentrifugation [jstage.jst.go.jp]
- 10. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Application of Cassette Ultracentrifugation Using Non-labeled Compounds and Liquid Chromatography-Tandem Mass Spectrometry Analysis for High-Throughput Protein Binding Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 14. portlandpress.com [portlandpress.com]
- 15. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 16. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Grazoprevir potassium salt solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Grazoprevir potassium salt.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a poorly soluble compound, particularly in aqueous solutions. Its solubility is significantly higher in organic solvents. For maximum solubility in aqueous buffers, it is recommended to first dissolve Grazoprevir in an organic solvent like Dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[1] The compound is sparingly soluble in aqueous buffers.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause?
A2: This is a common issue due to the low aqueous solubility of Grazoprevir. Precipitation upon addition to an aqueous medium is expected if the final concentration exceeds its solubility limit in that specific buffer system. The solubility of Grazoprevir is pH-dependent, with the lowest solubility generally observed under neutral pH conditions.[2]
Q3: How does pH affect the solubility of this compound?
A3: Grazoprevir has both acidic and basic pKa values (strongest acidic pKa of 3.77 and strongest basic pKa of 1.79), indicating that its ionization state, and therefore solubility, is influenced by pH.[3][4] Its aqueous solubility is low, with the highest solubility being under basic and acidic conditions.[2] Therefore, you may observe higher solubility in acidic or basic buffers compared to neutral buffers like phosphate-buffered saline (PBS).
Q4: Can I heat or sonicate my solution to improve the solubility of this compound?
A4: Gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially when preparing stock solutions in organic solvents or during the preparation of formulations with co-solvents. However, the stability of the compound under prolonged heating should be considered. It is always advisable to protect the compound from excessive heat to prevent degradation.
Q5: Are there any known formulation strategies to improve the in vivo solubility and bioavailability of Grazoprevir?
A5: Yes, several strategies can be employed. Grazoprevir is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[2] For such compounds, enhancing solubility is key to improving bioavailability. One common and effective approach is the use of solid dispersions, where the drug is dispersed in a polymer matrix to create an amorphous form with improved dissolution characteristics.[5] Additionally, lipid-based formulations and the use of co-solvents are viable strategies.[6]
Quantitative Solubility Data
The following table summarizes the available solubility data for Grazoprevir (the free form, which is expected to have similar solubility to the potassium salt in organic solvents).
| Solvent System | Approximate Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | 30 | A stock solution can be prepared in this solvent.[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 | A common solvent for preparing concentrated stock solutions.[1] |
| Ethanol | 15 | Soluble in ethanol, but less so than in DMF or DMSO.[1] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | Demonstrates the low solubility in a partially aqueous system.[1] |
Troubleshooting Guides
Issue 1: Low Solubility in Aqueous Buffers for In Vitro Assays
Symptoms:
-
Visible precipitate after adding the drug stock solution to the cell culture medium or assay buffer.
-
Inconsistent or lower-than-expected activity in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low aqueous solubility of this compound.
Issue 2: Poor Bioavailability in Preclinical In Vivo Studies
Symptoms:
-
Low and variable plasma concentrations after oral administration.
-
Lack of dose-proportional exposure.
Experimental Protocol: Preparation of a Co-solvent-based Formulation for Oral Gavage
This protocol is a starting point and may require optimization based on the specific animal model and dose.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
In a separate tube, add the required volume of PEG300.
-
Slowly add the DMSO stock solution to the PEG300 while vortexing to ensure proper mixing.
-
Add Tween-80 to the mixture and vortex again.
-
Finally, add the saline to the mixture to reach the final desired volume and concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound. The final solution should be clear.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.
Methodology:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (in which the drug is highly soluble, e.g., DMSO or methanol) to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of Grazoprevir in the diluted sample.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol 2: Screening for Solubility Enhancers (e.g., Cyclodextrins)
Objective: To evaluate the effect of cyclodextrins on the aqueous solubility of this compound.
Methodology:
-
Prepare a series of aqueous solutions containing increasing concentrations of a selected cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
For each cyclodextrin concentration, perform the equilibrium solubility determination as described in Protocol 1.
-
Plot the solubility of this compound as a function of the cyclodextrin concentration.
-
A linear increase in solubility with increasing cyclodextrin concentration typically indicates the formation of a soluble inclusion complex.
Signaling Pathway and Mechanism of Action
Grazoprevir is a direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is crucial for viral replication as it cleaves the HCV polyprotein into mature viral proteins. By inhibiting NS3/4A, Grazoprevir effectively blocks the viral life cycle.
Caption: Mechanism of action of Grazoprevir as an inhibitor of HCV NS3/4A protease.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacokinetic similarity demonstrated after crushing of the elbasvir/grazoprevir fixed-dose combination tablet for HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Grazoprevir Potassium Salt HCV Replicon Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Grazoprevir (B560101) potassium salt Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs) & Troubleshooting
General Assay Questions
-
Q1: What is the mechanism of action of Grazoprevir?
-
A1: Grazoprevir is a potent and specific second-generation inhibitor of the HCV NS3/4A protease.[1][2][3][4][5] This protease is a serine protease essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are critical for viral replication.[1][2][4][5] By blocking the NS3/4A protease, Grazoprevir effectively halts the viral replication cycle.[2][3]
-
-
Q2: Which HCV genotypes is Grazoprevir active against?
-
Q3: What are HCV replicons and how do they work in drug testing?
-
A3: HCV replicons are self-replicating subgenomic or full-length HCV RNA molecules that can be introduced into cultured cells, typically the human hepatoma cell line Huh-7, to study viral replication.[8][9] They are a cornerstone for the discovery and evaluation of direct-acting antivirals (DAAs) like Grazoprevir because they allow for the study of viral replication in a controlled laboratory setting without the production of infectious virus particles.[8][10] These systems often contain a selectable marker, like the neomycin resistance gene (neo), for the establishment of stable cell lines that continuously replicate the HCV RNA, or a reporter gene, such as luciferase, for transient assays that measure replication levels over a shorter period.[8][10][11]
-
Troubleshooting Common Issues
-
Q4: My assay shows a lower-than-expected potency (high EC50 value) for Grazoprevir. What could be the cause?
-
A4: Several factors could contribute to this observation:
-
Resistance-Associated Substitutions (RASs): The presence of certain amino acid substitutions in the NS3 protease can confer resistance to Grazoprevir. Common RASs are found at positions D168, A156, and R155.[10][12][13] The specific substitution can have a significant impact on the level of resistance. For example, replicons with NS3 D168A/E/V mutations show significant resistance to Grazoprevir.[10][11]
-
Cell Line Passage Number: The permissiveness of Huh-7 cells to HCV replication can vary with passage number.[8] It is recommended to use low-passage Huh-7 cells or highly permissive sublines like Huh-7.5.[14]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell seeding density, incubation time, or reagent concentrations, can affect the results. Ensure all assay parameters are optimized and consistent.
-
-
-
Q5: I am observing high variability between replicate wells in my luciferase-based replicon assay. What are the potential reasons?
-
A5: High variability can be due to:
-
Inconsistent Transfection Efficiency: In transient assays, well-to-well differences in the amount of replicon RNA successfully delivered to the cells will lead to variable luciferase signals. Optimizing the transfection protocol is crucial.
-
Cell Health and Seeding Density: Uneven cell distribution or poor cell health can impact replication levels. Ensure a single-cell suspension and uniform seeding density.
-
Reporter Gene Signal Instability: Luciferase activity can be transient. It is important to measure the signal at a consistent and optimal time point post-transfection or treatment, typically between 48 and 72 hours.[8][10]
-
-
-
Q6: My stable replicon cells are losing their HCV RNA over time. How can I prevent this?
-
A6: The loss of HCV replicon RNA can occur if the selective pressure is not maintained.
-
Continuous G418 Selection: Ensure that the cell culture medium always contains the appropriate concentration of G418 to select for cells that maintain the replicon, which carries the neomycin resistance gene.[10][11]
-
Fitness Cost of Mutations: Some RASs that confer drug resistance may also reduce the replication fitness of the virus. In the absence of the drug, wild-type virus may outcompete the resistant variant.[12][13]
-
-
Quantitative Data Summary
The following tables summarize the in vitro activity of Grazoprevir against various HCV genotypes and resistance-associated substitutions in replicon assays.
Table 1: Antiviral Activity of Grazoprevir against Wild-Type HCV Genotypes in Replicon Assays
| HCV Genotype/Replicon | EC50 (nM) | Reference |
| Genotype 1a | 2 ± 1 | [7] |
| Genotype 1b (con1) | 0.5 ± 0.1 | [7] |
| Genotype 2a | 2 ± 1 | [7] |
| Genotype 3a | 3.3 | [15] |
Table 2: Impact of NS3 Resistance-Associated Substitutions on Grazoprevir Potency in Genotype 1a Replicons
| NS3 Substitution | Grazoprevir EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | 0.4 | 1 | [6] |
| R155K | 1.4 | 3.5 | [6] |
| A156T | 160 | 400 | [6] |
| D168A | 2.5 | 6.3 | [6] |
| D168V | 2.5 | 6.3 | [6] |
Table 3: Antiviral Activity of Grazoprevir against Other HCV Replicon Mutants
| Replicon Mutant | EC50 (nM) | Reference |
| NS5A (Y93H) | 0.7 ± 0.3 | [7] |
| NS5B (S282T) | 0.3 ± 0.1 | [7] |
| NS5B (C316Y) | 0.4 ± 0.2 | [7] |
Experimental Protocols
1. Transient HCV Replicon Luciferase Assay
This protocol is for determining the potency of Grazoprevir by measuring the inhibition of HCV RNA replication in a transient assay.
-
Materials:
-
Huh-7.5 cells
-
Complete DMEM (10% FBS, non-essential amino acids)
-
HCV replicon RNA with a luciferase reporter gene (e.g., Renilla or Firefly)
-
Electroporation cuvettes and electroporator
-
96-well cell culture plates
-
Grazoprevir potassium salt stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
-
Methodology:
-
Cell Preparation: Culture Huh-7.5 cells in complete DMEM. On the day of transfection, harvest the cells and resuspend them in a suitable buffer for electroporation at a concentration of 1 x 10^7 cells/mL.
-
Transfection: Mix 5-10 µg of in vitro transcribed HCV replicon RNA with the cell suspension. Transfer to an electroporation cuvette and deliver the electric pulse according to optimized parameters for your cell type and electroporator.
-
Cell Seeding: Immediately after electroporation, dilute the cells in pre-warmed complete DMEM and seed them into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
Compound Addition: Prepare serial dilutions of this compound in complete DMEM. Add the compound dilutions to the appropriate wells, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include "no drug" (vehicle control) and "no cells" (background) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
Luciferase Assay: At the end of the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each Grazoprevir concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a suitable software.
-
2. Stable HCV Replicon Colony Formation Assay
This assay is used to select for HCV replicons that are resistant to Grazoprevir.
-
Materials:
-
Stable HCV replicon cell line (containing a neomycin resistance gene)
-
Complete DMEM with G418 (concentration depends on cell line)
-
This compound
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution
-
-
Methodology:
-
Cell Seeding: Seed the stable HCV replicon cells in 6-well or 12-well plates at a low density (e.g., 5 x 10^3 to 1 x 10^4 cells per well) in complete DMEM containing G418.
-
Compound Addition: Add Grazoprevir at various concentrations, typically at multiples of its EC90 value (e.g., 10x, 50x, 100x EC90).[16][17] Include a "no drug" control.
-
Selection: Incubate the plates at 37°C in a 5% CO2 incubator. Replace the medium with fresh medium containing G418 and the respective concentration of Grazoprevir every 3-4 days.
-
Colony Formation: Continue the selection for 3-4 weeks until distinct colonies of resistant cells are visible in the drug-treated wells.[10]
-
Staining and Counting: Wash the plates with PBS, fix the cells with methanol, and stain with crystal violet solution. Count the number of colonies in each well.
-
Further Analysis: Resistant colonies can be isolated, expanded, and the replicon RNA can be sequenced to identify resistance-associated substitutions.
-
Visualizations
Caption: Mechanism of action of Grazoprevir in inhibiting HCV replication.
Caption: Workflow for a transient HCV replicon luciferase assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Elbasvirgrazoprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Grazoprevir Potassium Salt HPLC Analysis: A Technical Support Center
Welcome to the technical support center for the HPLC analysis of Grazoprevir (B560101) potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of Grazoprevir potassium salt.
1. Question: Why am I observing poor peak shape (tailing or fronting) for my Grazoprevir peak?
Answer:
Peak tailing is a common issue in the analysis of basic compounds like Grazoprevir. It can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with the basic functional groups of Grazoprevir, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Grazoprevir and contribute to poor peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Degradation: Over time, the performance of the HPLC column can degrade, leading to poor peak shapes.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: To improve the peak shape, it's often beneficial to adjust the pH of the mobile phase. Using a buffer, such as a phosphate (B84403) buffer at a pH of around 3.0, can help to protonate the silanol groups and reduce secondary interactions.[1][2]
-
Use an Appropriate Column: Employing a high-purity silica (B1680970) column with end-capping can minimize the availability of free silanol groups. Several methods have successfully used C18 columns.[1][2][3]
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvents can influence peak shape. Mixtures of acetonitrile (B52724) and methanol (B129727), or acetonitrile with a buffer, are commonly used.[1][2][3]
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Column Washing and Replacement: If the column is old or has been used with harsh conditions, it may need to be washed according to the manufacturer's instructions or replaced.
2. Question: How can I improve the resolution between Grazoprevir and other components (e.g., Elbasvir (B612244), degradation products)?
Answer:
Achieving adequate resolution is critical for accurate quantification. Poor resolution can be due to:
-
Inadequate Mobile Phase Strength: If the mobile phase is too strong, components will elute too quickly and without sufficient separation.
-
Suboptimal Mobile Phase Composition: The selectivity of the separation can be highly dependent on the organic modifier used.
-
Incorrect Flow Rate: A flow rate that is too high can lead to decreased resolution.[3]
-
Unsuitable Stationary Phase: The column chemistry may not be ideal for separating your compounds of interest.
Troubleshooting Steps:
-
Adjust Mobile Phase Ratio: Vary the ratio of the organic solvent to the aqueous buffer. For instance, in a reversed-phase method, decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution.[1][2]
-
Change Organic Modifier: If you are using acetonitrile, consider trying methanol or a combination of both, as this can alter the selectivity of the separation.[3]
-
Optimize Flow Rate: A slower flow rate, such as 1.0 mL/min, is often a good starting point for analytical separations.[1][2][3] Some methods have found that increasing the flow rate can lead to faster elution but may compromise resolution.[3]
-
Consider a Different Column: If adjusting the mobile phase does not provide the desired resolution, a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) might offer the necessary selectivity.
3. Question: I am observing unexpected peaks in my chromatogram. What could be their source?
Answer:
Unexpected peaks can arise from several sources:
-
Degradation Products: Grazoprevir can degrade under certain conditions (e.g., acidic, basic, oxidative, photolytic, or thermal stress).[4] These degradation products will appear as additional peaks in your chromatogram.
-
Impurities: The sample itself may contain impurities from the synthesis process or from the formulation excipients.
-
Contamination: Contamination can be introduced from the solvent, glassware, or the HPLC system itself.
-
Carryover: If a previous, more concentrated sample was injected, you might see small peaks in subsequent runs.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, you can subject a pure standard of Grazoprevir to stress conditions (e.g., heat, acid, base, peroxide).[4] This will help you to confirm if the unexpected peaks are related to degradation.
-
Analyze a Blank: Inject a blank (your mobile phase or sample solvent) to check for contamination from the solvent or the system.
-
Ensure Proper Sample Preparation: Use high-purity solvents for sample preparation and ensure all glassware is clean.
-
Implement a Needle Wash Program: Use a strong solvent in your autosampler's needle wash to minimize carryover between injections.
4. Question: My baseline is noisy or drifting. How can I fix this?
Answer:
A stable baseline is essential for accurate integration and quantification. Baseline issues can be caused by:
-
Mobile Phase Problems: The mobile phase may be poorly mixed, not degassed, or contaminated.
-
Pump Issues: The HPLC pump may not be delivering a consistent flow, possibly due to air bubbles or worn seals.
-
Detector Problems: The detector lamp may be failing, or the flow cell could be contaminated.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure all mobile phase components are of HPLC grade, are well-mixed, and have been adequately degassed (e.g., by sonication or helium sparging).
-
Prime the Pump: Purge the pump to remove any air bubbles from the system.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Clean the Flow Cell: If you suspect the flow cell is dirty, flush it with an appropriate cleaning solution.
-
Allow for Sufficient Equilibration: Before starting a sequence, allow the column to equilibrate with the mobile phase until a stable baseline is achieved.
Experimental Protocols
Example of a Standard HPLC Method for Grazoprevir Analysis
This is a generalized protocol based on several published methods. Optimization will likely be required for your specific instrumentation and sample matrix.
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 40:60 (v/v).[1]
-
Column Temperature: Ambient or controlled at 30°C.[2]
-
Injection Volume: 10-20 µL.
-
Diluent: Mobile phase is often a suitable diluent.[1]
Preparation of Phosphate Buffer (pH 3.0):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water (e.g., 3.4g in 1000 mL).[1]
-
Adjust the pH to 3.0 using orthophosphoric acid.[1]
-
Filter the buffer through a 0.45 µm membrane filter.[1]
-
Degas the buffer before use.
Data Presentation
Table 1: Summary of Reported Chromatographic Conditions for Grazoprevir Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | Inertsil ODS (250x4.6mm, 5µm) | Zodiac C18 (150x4.6mm, 5µm) | BDS Hypersil C18 |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:0.1% Orthophosphoric Acid | Acetonitrile:Methanol |
| Ratio (v/v) | 60:40 | 50:50 | 50:50 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 264 nm | 260 nm | 253 nm |
| Retention Time | 4.337 min | 3.30 min | 6.7 min |
Visualizations
Troubleshooting Workflow for Common HPLC Problems
The following diagram illustrates a logical workflow for troubleshooting common issues in HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
Factors Affecting Peak Resolution in HPLC
This diagram illustrates the key parameters that can be adjusted to improve the separation between chromatographic peaks.
Caption: Key factors influencing chromatographic peak resolution.
References
- 1. ijcpa.in [ijcpa.in]
- 2. jopcr.com [jopcr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chilkurbalajipharmacy.com [chilkurbalajipharmacy.com]
Technical Support Center: Grazoprevir Potassium Salt In Vivo Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing in vivo stability challenges with Grazoprevir potassium salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Grazoprevir in vivo?
Grazoprevir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[1] This oxidative metabolism is a key factor influencing its in vivo stability and clearance. No circulating metabolites of Grazoprevir have been detected in human plasma, suggesting that any metabolites formed are likely eliminated through the biliary-fecal route.
Q2: We are observing low and variable oral bioavailability of this compound in our animal studies. What are the potential causes?
Low and variable oral bioavailability of Grazoprevir is often multifactorial and can be attributed to:
-
Poor Aqueous Solubility: Grazoprevir is a poorly soluble drug, which can limit its dissolution in gastrointestinal fluids, a critical step for absorption.[2]
-
First-Pass Metabolism: As a CYP3A substrate, Grazoprevir may undergo significant metabolism in the liver and small intestine after oral administration, reducing the amount of active drug that reaches systemic circulation.[3]
-
P-glycoprotein (P-gp) Efflux: Grazoprevir may be a substrate for efflux transporters like P-glycoprotein, which can actively pump the drug out of intestinal cells back into the gut lumen, thereby limiting its absorption.[4][5][6]
-
Formulation Issues: The formulation of the dosing vehicle can significantly impact the dissolution and absorption of a poorly soluble compound like Grazoprevir.
Q3: Are there any known in vivo degradation products of Grazoprevir?
Specific in vivo degradation products of Grazoprevir are not extensively detailed in publicly available literature. The primary route of elimination is metabolism by CYP3A enzymes.[1] To identify potential degradation products in your own in vivo studies, it is recommended to use analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to analyze plasma and tissue samples.[7][8][9]
Q4: Can the gut microbiome affect the in vivo stability of Grazoprevir?
While the gut microbiome can influence the metabolism of some drugs, there is currently no direct evidence to suggest that it plays a significant role in the degradation of Grazoprevir. Studies on the impact of direct-acting antivirals for Hepatitis C on the gut microbiota have not indicated a direct effect on Grazoprevir's stability.
Troubleshooting Guides
Guide 1: Troubleshooting Low Systemic Exposure of this compound
If you are encountering lower than expected plasma concentrations of Grazoprevir in your in vivo experiments, consider the following troubleshooting steps:
Step 1: Evaluate the Formulation and Dosing Procedure
-
Problem: Poor dissolution of Grazoprevir in the dosing vehicle.
-
Troubleshooting:
-
Ensure the dosing vehicle is appropriate for a poorly soluble compound. Consider using formulations that enhance solubility, such as amorphous solid dispersions or nanoparticle formulations.
-
Verify the concentration and homogeneity of Grazoprevir in the dosing vehicle immediately before administration.
-
For oral dosing, ensure accurate administration to the stomach and minimize reflux.
-
Step 2: Investigate Potential for High First-Pass Metabolism
-
Problem: Extensive metabolism by CYP3A enzymes in the liver and gut wall reduces the amount of drug reaching systemic circulation.
-
Troubleshooting:
-
Consider co-administering a known inhibitor of CYP3A (in preclinical models where ethically appropriate) to assess the impact on Grazoprevir exposure. An increase in exposure would suggest significant CYP3A-mediated metabolism.
-
Compare the pharmacokinetics of Grazoprevir following oral and intravenous administration to determine its absolute bioavailability.
-
Step 3: Assess the Role of Efflux Transporters
-
Problem: P-glycoprotein (P-gp) in the intestinal epithelium may be actively transporting Grazoprevir back into the gut lumen.[4][5][6][10]
-
Troubleshooting:
-
In in vitro models, such as Caco-2 cell permeability assays, assess the bidirectional transport of Grazoprevir to determine if it is a P-gp substrate.
-
In in vivo studies, consider co-administration with a P-gp inhibitor to evaluate its effect on Grazoprevir absorption.
-
Data Presentation
Table 1: Summary of Grazoprevir Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Primary Metabolism | CYP3A | Human | [1] |
| Absolute Bioavailability | Low (not quantified in provided results) | - | [2] |
| Plasma Protein Binding | High | - | - |
| Elimination Route | Primarily Fecal | - | - |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Grazoprevir in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Appropriate dosing vehicle (e.g., a formulation containing solubilizing agents)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of the Grazoprevir formulation to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for Grazoprevir concentrations using a validated LC-MS/MS method.[7][8][9]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: In Vitro Stability Assessment in Simulated Intestinal Fluid (SIF)
Objective: To evaluate the chemical stability of this compound in a simulated intestinal environment.
Materials:
-
This compound
-
Simulated Intestinal Fluid (SIF) powder (or individual components to prepare it)
-
Incubator shaker
-
HPLC or LC-MS/MS system
Methodology:
-
SIF Preparation: Prepare SIF according to a standard protocol (e.g., USP guidelines).[11][12]
-
Incubation: Add a known concentration of this compound to the SIF and incubate at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubation mixture.
-
Sample Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of Grazoprevir versus time to determine its degradation rate and half-life in SIF.
Visualizations
Caption: Metabolic pathway of orally administered Grazoprevir.
Caption: Troubleshooting workflow for low in vivo exposure of Grazoprevir.
References
- 1. The Effects of Drugs on CYP3A Enzyme Activity and Protein Expression Through Ubiquitination Modification Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 4. tsijournals.com [tsijournals.com]
- 5. scilit.com [scilit.com]
- 6. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. tsijournals.com [tsijournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Grazoprevir Potassium Salt Resistance Mutation Assay: Technical Support Center
Welcome to the technical support center for Grazoprevir (B560101) resistance mutation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Grazoprevir? A1: Grazoprevir is a second-generation direct-acting antiviral (DAA) that specifically inhibits the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2][3] The NS3/4A protease is an essential enzyme for the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication.[4][5] By blocking this protease, Grazoprevir prevents viral replication.[6][7]
Q2: Which genetic mutations are known to confer resistance to Grazoprevir? A2: Resistance-associated substitutions (RASs) in the HCV NS3 gene can reduce the efficacy of Grazoprevir. The most clinically relevant RASs for Grazoprevir are found at amino acid positions A156 and D168 .[2][8] Other substitutions at positions Y56 and R155 have also been detected.[9] Notably, the R155K variant, which confers resistance to other protease inhibitors, does not significantly impact the activity of Grazoprevir in genotype 1a infections.[8][10]
Q3: What are the primary methods for assessing Grazoprevir resistance? A3: There are two primary methods:
-
Phenotypic Assays: These assays measure the drug's ability to inhibit viral replication in a cell-based system. HCV replicon systems are commonly used, where cells harboring a subgenomic HCV RNA that replicates autonomously are treated with serial dilutions of Grazoprevir.[6][9] The output is typically a 50% effective concentration (EC50), and resistance is expressed as a "fold-change" in EC50 compared to the wild-type virus.[6]
-
Genotypic Assays: These assays identify specific RASs in the NS3 protease gene. This is typically done by reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS3 region from viral RNA, followed by DNA sequencing (either Sanger or Next-Generation Sequencing).[7][9][11]
Q4: What is an HCV replicon system? A4: An HCV replicon is a subgenomic HCV RNA molecule that can replicate autonomously within a host cell line, typically the human hepatoma cell line Huh-7.[12][13] These replicons contain the HCV non-structural proteins necessary for replication (like NS3/4A) but lack the structural proteins, making them non-infectious.[13] They often contain a reporter gene (like luciferase) or a selectable marker (like neomycin resistance) to quantify replication levels.[13]
Visualizations
Mechanism of Action and Resistance Pathway
Caption: Grazoprevir inhibits the HCV NS3/4A protease, blocking polyprotein cleavage. RASs prevent drug binding, allowing viral replication to continue.
Experimental Workflow for Resistance Analysis
Caption: Workflow for phenotypic (EC50) and genotypic (RAS identification) analysis of Grazoprevir resistance.
Troubleshooting Guides
Problem: High variability or non-reproducible EC50 values.
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh serial dilutions of Grazoprevir for each experiment from a validated stock solution. Ensure the DMSO concentration is consistent across all wells, including controls. |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before plating. Seed cells at a consistent density (e.g., 8,000 cells/well) and avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[1] |
| Cell Health/Passage Number | Use a consistent and low passage number for the replicon cell line. High-passage cells can have altered replication efficiency and drug sensitivity.[1][12] Monitor cells for consistent growth and morphology. |
| Assay Timing | Ensure incubation times for drug treatment and reporter signal development are kept consistent between experiments. |
Problem: Low signal-to-background ratio in the replicon assay.
| Possible Cause | Recommended Solution |
| Low Replicon Replication | Confirm the replication efficiency of the cell line passage number being used. If necessary, use a more permissive subclone of Huh-7 cells. Ensure cells are not overgrown or stressed.[12] |
| Reagent Issues | Check the expiration date and storage conditions of the reporter assay substrate (e.g., luciferase substrate). Prepare reagents fresh as per the manufacturer's instructions. |
| Incorrect Plate/Reader Settings | Use opaque, white-bottom plates for luminescence assays to maximize signal and prevent crosstalk.[1] Ensure the luminometer settings (e.g., integration time) are optimized for the expected signal range. |
Problem: Failure to amplify NS3 gene via RT-PCR.
| Possible Cause | Recommended Solution |
| Low Viral Titer | Ensure the starting sample (patient plasma or cell lysate) has a sufficient viral load (e.g., >5,000 IU/mL for clinical samples).[14] Concentrate RNA if necessary. |
| RNA Degradation | Use RNase-free reagents and consumables. Process samples promptly after collection or ensure they are stored correctly at -80°C. |
| PCR Inhibitors | Ensure the RNA extraction method effectively removes inhibitors. If inhibition is suspected, perform a spike-in control or dilute the RNA template. |
| Primer Mismatch | HCV is highly variable. Ensure the primers are designed for conserved regions of the NS3 gene for the specific genotype being tested. Consider using a nested PCR approach for higher sensitivity. |
Data Presentation
Grazoprevir Resistance Profile for Key NS3 Substitutions (Genotype 1a/1b)
The following table summarizes the impact of common NS3 resistance-associated substitutions on Grazoprevir activity, presented as fold-change in EC50 or IC50 compared to the wild-type virus.
| NS3 Substitution | Genotype | Fold-Change in EC50/IC50 | Clinical Significance |
| D168A | GT1a | >100 | High-level resistance, clinically significant.[2][15] |
| D168V | GT1a | ~47-60 | High-level resistance, clinically significant.[2][15] |
| A156T | GT1a | >100 | High-level resistance, clinically significant.[2] |
| A156V | GT1b | >100 | High-level resistance, clinically significant. |
| R155K | GT1a | ~3-6 | Low-level resistance, not considered clinically significant for Grazoprevir.[2][8] |
| Y56H | GT1a | ~10-20 | Moderate resistance, often emerges with other RASs.[2] |
Note: Fold-change values are approximate and can vary based on the specific replicon system and assay conditions used.
Experimental Protocols
Protocol 1: Phenotypic Resistance Assay using a Luciferase Replicon System
This protocol outlines a method to determine the EC50 of Grazoprevir against an HCV replicon expressing luciferase.
1. Cell Seeding: a. Culture Huh-7 cells harboring an HCV luciferase replicon in complete DMEM with 10% FBS and appropriate selection antibiotic (e.g., G418). b. On the day of the experiment, harvest cells that are in the logarithmic growth phase. c. Seed cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.[1] d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
2. Compound Preparation and Treatment: a. Prepare a 10-point, 3-fold serial dilution series of Grazoprevir potassium salt in complete DMEM. The highest concentration should be at least 1000x the expected wild-type EC50. b. Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and a "no cells" (background control) well. c. Carefully remove the media from the cells and add 100 µL of the media containing the different compound concentrations. d. Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
3. Luciferase Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add an equal volume (e.g., 100 µL) of the luciferase reagent to each well. d. Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization. e. Read the luminescence on a plate luminometer.
4. Data Analysis: a. Subtract the average background reading from all wells. b. Normalize the data by setting the average vehicle control reading to 100% replication. c. Plot the normalized percent inhibition against the log-transformed drug concentration. d. Fit the data to a four-parameter variable slope (sigmoidal dose-response) curve to determine the EC50 value.
Protocol 2: Genotypic Resistance Assay (RT-PCR and Sanger Sequencing)
This protocol describes the identification of RASs in the HCV NS3 region.
1. RNA Extraction: a. Extract total RNA from 200 µL of patient plasma or from ~1 million replicon cells using a commercial viral RNA extraction kit, following the manufacturer's protocol. b. Elute the RNA in 30-50 µL of RNase-free water.
2. Reverse Transcription (RT): a. In an RNase-free tube, combine 5-10 µL of the extracted RNA with a gene-specific reverse primer for the NS3 region and random hexamers. b. Perform reverse transcription using a suitable reverse transcriptase enzyme to generate complementary DNA (cDNA).
3. PCR Amplification: a. Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, and forward and reverse primers flanking the NS3 protease coding region (codons 1-181). b. Add 2-5 µL of the cDNA product to the master mix. c. Run the PCR using an optimized thermal cycling program (e.g., 95°C for 5 min; 40 cycles of [95°C for 30s, 58°C for 30s, 72°C for 60s]; 72°C for 7 min).
4. Product Verification and Purification: a. Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to verify the presence of a band of the expected size. b. Purify the remaining PCR product using a commercial PCR purification kit to remove primers and dNTPs.
5. Sanger Sequencing: a. Send the purified PCR product and corresponding sequencing primers (forward and reverse) to a sequencing facility. b. Analyze the resulting sequence chromatograms using sequence analysis software (e.g., FinchTV, SnapGene). c. Align the obtained sequence to a wild-type HCV reference sequence (genotype-specific) to identify amino acid substitutions at key resistance positions (e.g., 56, 155, 156, 168).
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prevalence of resistance-associated substitutions (RAS) in hepatitis C virus in the Former Soviet Union countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. 30601- Hepatitis C Virus (HCV) NS3 Drug Resistance for Genotype 1b | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasusa.org [iasusa.org]
- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. porterlab.testcatalog.org [porterlab.testcatalog.org]
- 15. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Grazoprevir Potassium Salt Cytotoxicity Assays
Welcome to the technical support center for cytotoxicity assays involving Grazoprevir (B560101) potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
A Note on Grazoprevir's Mechanism of Action: Grazoprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, crucial for viral replication.[1][2][3][4][5] Its primary therapeutic application is antiviral, not cytotoxic. Any observed cytotoxicity in your experiments is likely an off-target effect. This guide will help you navigate the nuances of assessing such off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my cytotoxicity results with Grazoprevir potassium salt. What are the common causes?
Inconsistent results in cytotoxicity assays can arise from several factors, including:
-
Cell Health and Culture Conditions: Ensure cells are in the logarithmic growth phase and are not over-confluent.[6] Maintain consistent temperature and CO2 levels in your incubator.
-
Reagent Preparation and Handling: Prepare fresh reagents and handle them according to the manufacturer's instructions. Inconsistent pipetting can introduce significant errors.
-
Assay Timing: The dynamic nature of apoptosis means that timing is critical. Assaying too early or too late can lead to missed detection of apoptotic events.[7]
-
Compound Characteristics: The physicochemical properties of this compound, such as its solubility in culture media, can impact its effective concentration and lead to variability.
Q2: My negative controls (vehicle-treated cells) show significant cell death. What could be the problem?
High background cytotoxicity can be attributed to:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations. It is crucial to determine the maximum non-toxic solvent concentration for your specific cell line.
-
Extended Incubation Times: Prolonged exposure to even low concentrations of a solvent can be detrimental to some cell lines.
-
Harsh Experimental Conditions: Over-trypsinization or excessive mechanical stress during cell handling can damage cell membranes.[8]
Q3: The dose-response curve for this compound is not behaving as expected (e.g., not sigmoidal, or shows increased viability at higher concentrations). Why might this be?
Anomalous dose-response curves can be due to:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration and leading to a plateau or decrease in cytotoxicity.
-
Interference with Assay Reagents: Grazoprevir may directly interact with the assay reagents. For example, some compounds can chemically reduce MTT, leading to a false-positive signal for cell viability.[9][10]
-
Off-Target Effects: The compound might have complex biological effects, such as inducing cell cycle arrest at certain concentrations, which can be misinterpreted by viability assays that measure metabolic activity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MTT Assay Results
The MTT assay measures cell viability based on the mitochondrial reduction of tetrazolium salts to formazan (B1609692).[11]
| Potential Cause | Troubleshooting Strategy |
| Interference of Grazoprevir with MTT reduction | Run a cell-free control by adding this compound to the culture medium with MTT to see if a color change occurs.[9] If interference is observed, consider an alternative assay like LDH or a crystal violet assay. |
| Incomplete solubilization of formazan crystals | Ensure complete dissolution by using an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol) and gentle agitation.[10] Visually confirm the absence of crystals before reading the plate. |
| Phenol (B47542) red in culture medium | Phenol red can interfere with absorbance readings. Use phenol red-free medium during the MTT incubation step. |
| High cell density | Overly dense cultures can lead to nutrient depletion and a decrease in metabolic activity, affecting the linear range of the assay. Optimize cell seeding density.[6] |
Issue 2: High Background in LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium.[12]
| Potential Cause | Troubleshooting Strategy |
| High inherent LDH activity in serum | Reduce the serum concentration in the culture medium (e.g., to 1-5%) or use serum-free medium during the experiment.[12] |
| Mechanical damage to cells during handling | Handle cells gently, especially during pipetting and plate washing, to avoid premature cell lysis. |
| Contamination | Microbial contamination can lead to cell lysis and LDH release. Regularly check cultures for contamination. |
| Grazoprevir-induced LDH release (non-cytotoxic) | Some compounds can cause membrane leakage without inducing cell death. Corroborate results with a different cytotoxicity assay. |
Issue 3: Ambiguous Results in Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Potential Cause | Troubleshooting Strategy |
| Low percentage of apoptotic cells | The concentration of this compound or the incubation time may be insufficient to induce a detectable apoptotic response. Perform a time-course and dose-response experiment.[8] |
| High percentage of necrotic cells (PI positive) | The compound concentration may be too high, causing rapid cell death through necrosis rather than apoptosis.[13] Lower the concentration range. |
| Cell clumping | Clumped cells can lead to inaccurate flow cytometry readings. Ensure a single-cell suspension by gentle pipetting or filtering.[7] |
| Compensation issues | Improper fluorescence compensation can lead to overlapping signals between FITC (Annexin V) and PI channels. Set compensation controls correctly.[8] |
Experimental Protocols
Optimizing Cell Seeding Density
Optimizing cell density is crucial for reliable and reproducible results.[6][14]
-
Plate Cells: Seed cells in a 96-well plate at various densities (e.g., from 1,000 to 100,000 cells/well).
-
Incubate: Culture the cells for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At each time point, perform a viability assay (e.g., MTT).
-
Determine Optimal Density: Plot cell number versus absorbance. The optimal seeding density should fall within the linear portion of the curve, ensuring that cells are in an exponential growth phase throughout the experiment.
Table 1: General Guidelines for Cell Seeding Densities in a 96-well Plate
| Cell Type | Seeding Density (cells/well) | Incubation Time (hours) |
| Adherent (e.g., HeLa, A549) | 5,000 - 20,000 | 24 - 72 |
| Suspension (e.g., Jurkat, K562) | 20,000 - 80,000 | 24 - 72 |
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[15]
Table 2: Reagent Concentrations for a Standard MTT Assay
| Reagent | Stock Concentration | Working Concentration |
| MTT | 5 mg/mL in PBS | 0.5 mg/mL in medium |
| DMSO | 100% | N/A |
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for a this compound cytotoxicity assay.
Caption: A simplified diagram of general apoptosis signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Grazoprevir - Wikipedia [en.wikipedia.org]
- 5. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Antiviral drug - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. High dose clopidogrel decreases mice liver mitochondrial respiration function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elbasvir-grazoprevir: A new direct-acting antiviral combination for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Grazoprevir Enzyme Inhibition Assay: Technical Support Center
Welcome to the Technical Support Center for the Grazoprevir (B560101) Enzyme Inhibition Assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Grazoprevir?
Grazoprevir is a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A serine protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature nonstructural proteins required for the virus's life cycle.[1][4][5] By blocking this protease, Grazoprevir prevents viral maturation and replication.[1] Grazoprevir is a macrocyclic compound that exhibits potent activity across various HCV genotypes.[2][5][6]
Q2: What are the typical IC50 and Ki values for Grazoprevir against HCV NS3/4A protease?
The inhibitory potency of Grazoprevir can vary depending on the HCV genotype and the specific assay conditions. Below is a summary of reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| HCV Genotype | Parameter | Value (nM) | Reference |
| Genotype 1a | IC50 | 0.01 | [3] |
| Genotype 1b | IC50 | 0.01 | [3] |
| Genotype 2a | IC50 | 0.08 | [3] |
| Genotype 2b | IC50 | 0.15 | [3] |
| Genotype 3a | IC50 | 0.90 | [3] |
| Genotype 4a | EC50 | 0.7 | [1][7] |
| Genotype 1a (mutant R155K) | IC50 | 0.55 | [8] |
| Genotype 1a (mutant D168A) | IC50 | 13 | [8] |
| Genotype 1a (mutant A156T) | IC50 | 108 | [8] |
Q3: What are the critical starting materials and reagents for this assay?
To perform a Grazoprevir enzyme inhibition assay, you will typically need:
-
Recombinant HCV NS3/4A protease: Ensure the enzyme is active and from a reliable source.
-
Grazoprevir: High-purity compound, accurately weighed and dissolved in a suitable solvent like DMSO.
-
Fluorogenic FRET substrate: A peptide substrate containing a fluorophore and a quencher, which upon cleavage by the protease, produces a fluorescent signal. A common example is a substrate based on the NS5A/5B cleavage site.[9]
-
Assay Buffer: A buffer system that maintains a stable pH and contains necessary salts and additives for optimal enzyme activity. A typical buffer might be 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, and 0.01% Tween-20.[10]
-
Microplates: Black, opaque microplates are recommended for fluorescence-based assays to minimize background signal and well-to-well crosstalk.
-
Plate reader: A fluorescent plate reader capable of exciting and detecting the specific wavelengths of your FRET substrate.
Experimental Protocols
Detailed Methodology for a FRET-Based Grazoprevir Enzyme Inhibition Assay
This protocol outlines a typical Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of Grazoprevir against HCV NS3/4A protease.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM DTT, and 0.01% Triton X-100.
-
Enzyme Solution: Dilute the recombinant HCV NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM). Keep the enzyme on ice.
-
Substrate Solution: Dissolve the FRET peptide substrate in DMSO to create a stock solution, then dilute to the final working concentration (e.g., 100 nM) in assay buffer. Protect the substrate from light.
-
Grazoprevir Stock Solution: Prepare a high-concentration stock solution of Grazoprevir in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the Grazoprevir stock solution in DMSO to create a range of concentrations for testing. Then, dilute these further in the assay buffer.
2. Assay Procedure:
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the serially diluted Grazoprevir solutions or DMSO (as a vehicle control) to the wells of a black 96-well microplate.
-
Enzyme Addition: Add the diluted HCV NS3/4A protease solution to each well.
-
Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow Grazoprevir to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint. Use excitation and emission wavelengths appropriate for your F RET pair (e.g., 340 nm excitation and 490 nm emission for an EDANS/DABCYL pair).
3. Data Analysis:
-
Calculate Initial Velocities: For kinetic reads, determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize Data: Normalize the data to the controls (0% inhibition for DMSO-only wells and 100% inhibition for a known potent inhibitor or no-enzyme control).
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the Grazoprevir concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11][12][13][14]
Troubleshooting Guide
Issue 1: High background fluorescence or no signal.
-
Possible Cause: Autofluorescence of the compound or assay components.
-
Solution:
-
Read the fluorescence of the compound alone in the assay buffer to check for inherent fluorescence.
-
Ensure the use of black, opaque microplates to minimize background.
-
Confirm the integrity and concentration of the FRET substrate; it may have degraded.
-
Issue 2: Low signal-to-background ratio.
-
Possible Cause: Suboptimal enzyme or substrate concentration.
-
Solution:
-
Titrate the enzyme and substrate concentrations to find the optimal ratio that provides a robust signal.
-
Verify the activity of the enzyme with a known substrate and ensure it has not been inactivated due to improper storage or handling.[10]
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Pipetting errors, improper mixing, or bubbles in the wells.[10]
-
Solution:
-
Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
-
Gently mix the contents of the wells after each addition, avoiding the introduction of air bubbles.
-
Centrifuge the plate briefly to remove any bubbles before reading.
-
Issue 4: Inconsistent IC50 values across experiments.
-
Possible Cause: Issues with Grazoprevir solubility or stability, or variations in assay conditions.
-
Solution:
-
Grazoprevir is sparingly soluble in aqueous buffers. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Strictly control incubation times, temperature, and reagent concentrations between experiments.
-
As a macrocyclic inhibitor, Grazoprevir may exhibit slow-binding kinetics. Ensure the pre-incubation time is sufficient to reach binding equilibrium.
-
Issue 5: No inhibition observed even at high concentrations of Grazoprevir.
-
Possible Cause: Inactive compound, inactive enzyme, or use of a resistant enzyme variant.
-
Solution:
-
Verify the identity and purity of the Grazoprevir compound.
-
Confirm the activity of the HCV NS3/4A protease using a known potent inhibitor as a positive control.
-
If using a specific mutant of the protease, be aware that certain mutations (e.g., at positions A156 or D168) can confer resistance to Grazoprevir.[1][6][8]
-
Visualizations
Caption: HCV Polyprotein Processing and Grazoprevir's Mechanism of Action.
Caption: Experimental Workflow for Grazoprevir Enzyme Inhibition FRET Assay.
References
- 1. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 14. youtube.com [youtube.com]
Grazoprevir LC-MS/MS Analysis: Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of Grazoprevir (B560101). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Grazoprevir?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Grazoprevir, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4][5][6] In the context of Grazoprevir analysis in biological fluids, endogenous substances like phospholipids, proteins, and salts are common sources of matrix effects.[2]
Q2: What are the initial signs of significant matrix effects in my Grazoprevir LC-MS/MS assay?
A2: Initial indicators of matrix effects include poor reproducibility of results between different sample lots, a lack of precision and accuracy in quality control samples, and a high percent relative standard deviation (%RSD).[7] You might also observe inconsistent peak areas for the internal standard across different samples. If you suspect matrix effects, it is crucial to investigate further to ensure the reliability of your method.[8][9]
Q3: How can I quantitatively assess the matrix effect for Grazoprevir?
A3: The matrix effect for Grazoprevir can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak response of Grazoprevir in a post-extraction spiked blank matrix sample to the peak response of Grazoprevir in a pure solvent solution at the same concentration.[2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for Grazoprevir analysis?
A4: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative bioanalysis of Grazoprevir. A SIL-IS will co-elute with Grazoprevir and experience similar matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy and precision of the assay.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Grazoprevir
Possible Cause: Suboptimal chromatographic conditions or column degradation.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Grazoprevir, which is a basic compound. A slightly acidic mobile phase, such as one containing 0.1% formic acid, can improve peak shape by promoting protonation.
-
Column Choice: A C18 or phenyl-hexyl column is often suitable for the analysis of Grazoprevir.[10] If peak shape is poor, consider testing a different stationary phase.
-
Gradient Optimization: Adjust the gradient elution profile to ensure that Grazoprevir is adequately retained and separated from matrix components. A shallower gradient can improve resolution.
-
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and chromatographic efficiency. A lower flow rate can sometimes improve peak shape.
-
Column Health: Check for column contamination or degradation. If necessary, flush the column or replace it.
Issue 2: Significant Ion Suppression Observed
Possible Cause: Co-elution of matrix components, particularly phospholipids, with Grazoprevir.
Troubleshooting Steps:
-
Sample Preparation: The choice of sample preparation technique is critical for minimizing matrix effects.[1] Consider the following options:
-
Protein Precipitation (PPT): A simple and common method, but may not effectively remove all interfering substances. Acetonitrile is often more effective than methanol (B129727) for protein removal.[11]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. A solvent such as ethyl acetate (B1210297) has been used for Grazoprevir extraction.[10]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[12][13] SPE methods can be tailored to specifically isolate Grazoprevir.
-
-
Chromatographic Separation: Enhance the separation of Grazoprevir from interfering matrix components.
-
Increase Chromatographic Resolution: Modify the gradient, mobile phase composition, or use a column with a different selectivity.
-
Divert Flow: Use a divert valve to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[7]
-
Source Parameters: Optimize source parameters such as gas flows, temperature, and voltages to maximize the signal for Grazoprevir and minimize the influence of matrix components.
-
Workflow for Investigating and Mitigating Matrix Effects
Caption: A logical workflow for identifying and addressing matrix effects.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Grazoprevir Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (%RSD) |
| Protein Precipitation (Methanol) | 85-95% | 0.75 | < 15% |
| Protein Precipitation (Acetonitrile) | 90-100% | 0.85 | < 10% |
| Liquid-Liquid Extraction | 70-85% | 0.95 | < 5% |
| Solid-Phase Extraction | > 95% | > 0.98 | < 5% |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Grazoprevir from Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., Grazoprevir-d8 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Grazoprevir from Human Plasma
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.
-
Vortex and centrifuge.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute Grazoprevir with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Sample Preparation Method Selection Workflow
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
Technical Support Center: Grazoprevir Potassium Salt Formulation Optimization for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grazoprevir potassium salt formulations for animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its formulation?
A1: Grazoprevir is a poorly water-soluble drug, with an aqueous solubility of approximately 0.0108 mg/mL. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability, which presents significant challenges for achieving adequate oral bioavailability. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).
Q2: What are the initial steps I should take to select a suitable formulation for my animal study?
A2: The initial step is to determine the required dose and the route of administration for your specific animal model. Based on this, you can start by screening the solubility of this compound in a variety of pharmaceutically acceptable vehicles. This data will guide the selection of an appropriate formulation strategy, such as a co-solvent system, a suspension, or a lipid-based formulation.
Q3: What are some common formulation approaches for poorly soluble drugs like Grazoprevir for oral administration in animals?
A3: Common strategies include:
-
Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol) and water to dissolve the compound.
-
Suspensions: Dispersing the drug particles in a liquid vehicle, often with the help of suspending and wetting agents.
-
Lipid-based formulations (e.g., SEDDS/SMEDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form an emulsion or microemulsion in the gastrointestinal tract.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Q4: Are there specific excipients that are generally well-tolerated in common laboratory animals?
A4: Yes, several excipients have a good safety profile in preclinical species. For oral formulations in rodents, vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose sodium are common for suspensions. Co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400) and propylene glycol are often used, but their concentrations should be carefully controlled to avoid toxicity. For lipid-based systems, oils like corn oil, sesame oil, and medium-chain triglycerides are frequently employed, along with surfactants like polysorbates (e.g., Tween 80) and Cremophor EL.
Q5: What are the recommended maximum dose volumes for oral and intravenous administration in rats and dogs?
A5: Adhering to appropriate dose volume limits is crucial for animal welfare and data reliability. The following table summarizes generally accepted maximum volumes.
| Species | Route of Administration | Maximum Recommended Volume (mL/kg) |
| Rat | Oral (gavage) | 10 - 20 |
| Intravenous (bolus) | 5 | |
| Intravenous (infusion) | 20 | |
| Dog | Oral (gavage) | 5 - 10 |
| Intravenous (bolus) | 2 - 5 | |
| Intravenous (infusion) | 10 - 20 |
Note: These are general guidelines. The specific limits may vary based on institutional policies (IACUC) and the specific study design.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and administration of this compound in animal studies.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Drug Precipitation in Formulation | - Exceeding the solubility limit of the vehicle system.- Temperature changes affecting solubility.- Incompatibility between excipients. | - Verify Solubility: Ensure the target concentration is below the determined solubility of Grazoprevir in the chosen vehicle. Consider performing a solubility screen with various excipients.- Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the co-solvent to the aqueous component to find the optimal balance for solubility and tolerability.- Maintain Temperature: Prepare and store the formulation at a controlled temperature. If warming is used to aid dissolution, ensure the drug remains in solution upon cooling to the administration temperature.- Check Excipient Compatibility: Review literature for known incompatibilities between your chosen excipients. |
| High Viscosity of Formulation | - High concentration of polymers or suspending agents (e.g., methylcellulose).- Inappropriate grade of excipient used. | - Lower Excipient Concentration: Reduce the concentration of the viscosity-modifying agent to the minimum required to achieve a stable formulation.- Select a Lower Viscosity Grade: Use a lower viscosity grade of the polymer (e.g., lower molecular weight methylcellulose).- Consider Alternative Formulation: If viscosity remains an issue, explore other formulation types, such as a lipid-based system, which are typically less viscous. |
| Inconsistent Drug Content Uniformity | - Inadequate mixing or homogenization of a suspension.- Settling of drug particles over time. | - Improve Homogenization: Use a high-shear homogenizer or sonicator to ensure a uniform dispersion of drug particles in suspensions.- Incorporate a Suspending Agent: Add a suitable suspending agent (e.g., 0.5% w/v methylcellulose) to prevent rapid settling of particles.- Continuous Agitation: Gently agitate the formulation before and during dose administration to maintain uniformity. |
| Animal Stress or Adverse Reactions Post-Dosing | - Irritation caused by the vehicle (e.g., high concentration of organic solvents).- Inappropriate osmolality or pH of the formulation.- Improper administration technique. | - Assess Vehicle Tolerability: Review the literature for the tolerability of your chosen excipients and their concentrations in the target species. Consider conducting a small pilot study with the vehicle alone.- Adjust pH and Osmolality: For parenteral formulations, adjust the pH to be close to physiological pH (around 7.4) and ensure the solution is isotonic.- Refine Administration Technique: Ensure that personnel are properly trained in the administration technique (e.g., oral gavage, intravenous injection) to minimize stress and potential injury to the animals. |
| Low or Variable Bioavailability in Pharmacokinetic Studies | - Poor dissolution of the drug in the gastrointestinal tract.- Drug precipitation in the GI fluids after administration of a supersaturated solution.- Inefficient absorption across the intestinal wall. | - Enhance Dissolution: Consider particle size reduction (nanosuspension) or formulating as a lipid-based system (SEDDS/SMEDDS) to improve the dissolution rate and extent.- Maintain Solubilization: For lipid-based systems, ensure the formulation can maintain the drug in a solubilized state upon dilution and digestion in the gut. In vitro lipolysis models can be predictive.- Include Permeation Enhancers: In some cases, the inclusion of excipients that can enhance permeability may be considered, but their potential for toxicity must be carefully evaluated. |
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rats
This protocol describes the preparation of a 10 mg/mL this compound formulation in a co-solvent vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes and analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the compound.
-
Initial Solubilization: In a sterile glass vial, add 1 mL of DMSO to the weighed this compound. Vortex or sonicate until the compound is completely dissolved.
-
Addition of Co-solvent: Add 4 mL of PEG 400 to the solution and mix thoroughly using a magnetic stirrer until a clear, homogenous solution is obtained.
-
Final Dilution: Slowly add 5 mL of sterile water to the mixture while continuously stirring.
-
Final Formulation Composition: The final formulation will have a composition of 10% DMSO, 40% PEG 400, and 50% water (v/v/v).
-
Storage: Store the formulation in a tightly sealed, light-protected container at 2-8°C. Before administration, allow the formulation to come to room temperature and vortex briefly.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This protocol provides a systematic approach to developing a SEDDS formulation for this compound.
1. Excipient Solubility Screening: a. Determine the saturation solubility of this compound in various oils (e.g., corn oil, sesame oil, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL, Labrasol), and co-solvents (e.g., PEG 400, Transcutol HP). b. Add an excess amount of Grazoprevir to a known volume of each excipient in separate vials. c. Shake the vials at a constant temperature for 24-48 hours to reach equilibrium. d. Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC).
2. Construction of Ternary Phase Diagrams (Optional but Recommended): a. Select the most promising oil, surfactant, and co-solvent based on the solubility data. b. Prepare a series of blank formulations with varying ratios of the selected excipients. c. Titrate each mixture with water and observe the formation of emulsions or microemulsions. d. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
3. Formulation Preparation: a. Based on the solubility and phase diagram data, select a ratio of oil, surfactant, and co-solvent. b. Weigh the required amounts of each excipient into a glass vial. c. Add the pre-weighed this compound to the excipient mixture. d. Gently heat (if necessary, not exceeding 40-50°C) and vortex until the drug is completely dissolved and the mixture is homogenous.
4. Characterization of the SEDDS: a. Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium (e.g., water or simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Self-Emulsification Time: Observe the time it takes for the SEDDS to form a homogenous emulsion upon gentle agitation in an aqueous medium. c. In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium to assess the drug release profile from the SEDDS.
IV. Visualizations
Caption: Workflow for selecting a suitable formulation for this compound.
Caption: Step-by-step pathway for developing a SEDDS formulation.
Validation & Comparative
A Head-to-Head Comparison of Grazoprevir and Boceprevir for the Treatment of Chronic Hepatitis C
In the rapidly evolving landscape of Hepatitis C virus (HCV) treatment, the development of direct-acting antivirals (DAAs) has marked a paradigm shift from interferon-based therapies. This guide provides a comparative analysis of two such agents: grazoprevir (B560101), a second-generation NS3/4A protease inhibitor, and boceprevir (B1684563), a first-generation NS3/4A protease inhibitor. While a direct head-to-head clinical trial was never conducted due to their different developmental timelines, this document synthesizes data from their respective pivotal clinical trials to offer a comprehensive comparison for researchers, scientists, and drug development professionals.
Executive Summary
Grazoprevir, used in a fixed-dose combination with the NS5A inhibitor elbasvir (B612244), demonstrates significantly higher efficacy, a more favorable safety profile, and a simpler, all-oral treatment regimen compared to boceprevir. Boceprevir, which was used in combination with pegylated interferon and ribavirin, was associated with lower sustained virologic response (SVR) rates and a higher incidence of adverse events, leading to its discontinuation in 2015. This comparison underscores the rapid advancements in HCV therapeutics, moving towards interferon-free, highly effective, and well-tolerated regimens.
Mechanism of Action
Both grazoprevir and boceprevir are inhibitors of the HCV NS3/4A protease, an enzyme crucial for viral replication. By blocking this protease, these drugs prevent the cleavage of the HCV polyprotein into mature viral proteins, thereby halting the viral life cycle.[1][2] Grazoprevir, being a second-generation inhibitor, exhibits improved potency and a better resistance profile compared to the first-generation boceprevir.
Data Presentation
The following tables summarize the quantitative data on the efficacy and safety of grazoprevir and boceprevir from their key phase III clinical trials.
Table 1: Sustained Virologic Response (SVR12) Rates
| Patient Population | Grazoprevir (with Elbasvir)¹ | Boceprevir (with Peginterferon + Ribavirin)² |
| Treatment-Naïve | ||
| Genotype 1 | 95% (C-EDGE TN)[3] | 63-66% (SPRINT-2)[4] |
| Genotype 1a | 92% (C-EDGE TN)[5] | - |
| Genotype 1b | 99% (C-EDGE TN)[5] | - |
| Genotype 4 | 100% (C-EDGE TN)[2] | - |
| Genotype 6 | 80% (C-EDGE TN)[2] | - |
| With Cirrhosis | 97% (C-EDGE TN)[2] | 55% (meta-analysis of 5 trials) |
| HIV Co-infected | 96% (C-EDGE CO-INFXN)[6] | - |
| Treatment-Experienced (Prior Peg-IFN/RBV Failure) | ||
| Genotype 1 | 92-97% (C-EDGE TE)[3] | 59-66% (RESPOND-2)[7] |
| With Cirrhosis | 88.9% (Integrated analysis)[8] | - |
¹ Data from the C-EDGE and C-WORTHY trials, where grazoprevir was administered as a fixed-dose combination with elbasvir. ² Data from the SPRINT-2 and RESPOND-2 trials, where boceprevir was administered with pegylated interferon and ribavirin.
Table 2: Common Adverse Events (Incidence >10%)
| Adverse Event | Grazoprevir (with Elbasvir) | Boceprevir (with Peginterferon + Ribavirin) |
| Fatigue | 16% (C-EDGE TN)[1] | 50-57% (RESPOND-2)[9] |
| Headache | 17% (C-EDGE TN)[1] | 40-49% (RESPOND-2)[9] |
| Nausea | 9% (C-EDGE TN)[1] | 38-44% (RESPOND-2)[9] |
| Anemia | When co-administered with ribavirin[1] | 20-47% (RESPOND-2)[9] |
| Dysgeusia (Altered Taste) | Not commonly reported | 11-45% (RESPOND-2)[9] |
| Chills | Not commonly reported | >10%[10] |
| Insomnia | Not commonly reported | >10%[10] |
| Irritability | Not commonly reported | >10%[10] |
| Dry Skin | Not commonly reported | >10%[10] |
| Rash | Not commonly reported | >10%[10] |
Experimental Protocols
Grazoprevir (C-EDGE Treatment-Naïve Trial)
The C-EDGE Treatment-Naïve study was a phase III, randomized, blinded, placebo-controlled trial.[1]
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1, 4, or 6 infection, with or without cirrhosis.
-
Intervention: Patients were randomized to receive a fixed-dose combination tablet of grazoprevir (100 mg) and elbasvir (50 mg) once daily for 12 weeks, or a matching placebo.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving Sustained Virologic Response 12 weeks after the completion of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[1]
-
Key Assessments: HCV RNA levels were monitored at baseline, during treatment, and at 12 and 24 weeks post-treatment. Safety assessments included monitoring of adverse events and laboratory parameters.
Boceprevir (SPRINT-2 Trial)
The SPRINT-2 (Serine Protease Inhibitor Therapy 2) trial was a phase III, randomized, double-blind, placebo-controlled trial.[4]
-
Patient Population: Previously untreated adults with chronic HCV genotype 1 infection. The trial had separate cohorts for Black and non-Black patients.
-
Intervention: All patients received a 4-week lead-in with peginterferon alfa-2b and ribavirin. Subsequently, patients were randomized into three groups:
-
Group 1 (Control): Placebo plus peginterferon–ribavirin for 44 weeks.
-
Group 2 (Response-Guided Therapy): Boceprevir (800 mg three times daily) plus peginterferon–ribavirin for 24 weeks. Patients with a detectable HCV RNA level between weeks 8 and 24 received an additional 20 weeks of placebo plus peginterferon–ribavirin.
-
Group 3: Boceprevir plus peginterferon–ribavirin for 44 weeks.
-
-
Primary Endpoint: The primary endpoint was the rate of sustained virologic response.[4]
-
Key Assessments: HCV RNA levels were monitored throughout the treatment and post-treatment periods. Safety and tolerability were assessed through the monitoring of adverse events and laboratory values.
Mandatory Visualization
Caption: Comparative development pathways of grazoprevir and boceprevir.
References
- 1. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Boceprevir for Untreated Chronic HCV Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of grazoprevir (MK-5172) and elbasvir (MK-8742) in patients with hepatitis C virus and HIV co-infection (C-EDGE CO-INFECTION): a non-randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boceprevir for Previously Treated Chronic HCV Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Victrelis (boceprevir) Side Effects, Warnings, and Drug Interactions [medicinenet.com]
Grazoprevir Efficacy in HCV Genotype 3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Grazoprevir-based treatment regimens with alternative therapies for Hepatitis C Virus (HCV) genotype 3 infection. The analysis is supported by experimental data from key clinical trials, with a focus on Sustained Virologic Response (SVR) rates and detailed methodologies.
Executive Summary
Grazoprevir, a potent NS3/4A protease inhibitor, has demonstrated efficacy against HCV genotype 3 when used in combination with other direct-acting antivirals (DAAs). While primarily indicated for genotypes 1 and 4, clinical studies have explored its off-label use for the more difficult-to-treat genotype 3, often in combination with the NS5A inhibitor Elbasvir and the NS5B polymerase inhibitor Sofosbuvir (B1194449). This guide compares the performance of this Grazoprevir-based regimen against the current standard-of-care treatments for HCV genotype 3: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The data indicates that while the Grazoprevir combination shows high SVR rates, the current guidelines from major health organizations generally recommend Sofosbuvir/Velpatasvir or Glecaprevir/Pibrentasvir as first-line treatments for genotype 3 due to their pangenotypic activity and extensive clinical data.
Comparative Efficacy of HCV Genotype 3 Treatments
The following table summarizes the SVR rates from pivotal clinical trials for Grazoprevir-based therapy and the recommended alternative regimens for HCV genotype 3.
| Treatment Regimen | Clinical Trial | Patient Population | Treatment Duration | SVR12 Rate |
| Grazoprevir/Elbasvir + Sofosbuvir | C-ISLE | Treatment-naïve & experienced with cirrhosis | 12 weeks | 96% (treatment-naïve), 100% (treatment-experienced)[1] |
| C-SWIFT | Treatment-naïve, with/without cirrhosis | 8-12 weeks | 93-100% (without cirrhosis), 83% (with cirrhosis) | |
| Sofosbuvir/Velpatasvir | ASTRAL-3 | Treatment-naïve & experienced, with/without cirrhosis | 12 weeks | 95%[2][3] |
| Glecaprevir/Pibrentasvir | ENDURANCE-3 | Treatment-naïve, without cirrhosis | 8 or 12 weeks | 95%[4][5] |
| SURVEYOR-II | Treatment-naïve & experienced, with/without cirrhosis | 12 or 16 weeks | 91-98%[6][7] |
Mechanism of Action: Grazoprevir
Grazoprevir is a second-generation, direct-acting antiviral agent that specifically inhibits the HCV NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, which are essential for viral replication. By blocking this protease, Grazoprevir effectively halts the viral life cycle.
Figure 1. Mechanism of action of Grazoprevir in inhibiting HCV replication.
Experimental Protocols
Below are the summarized methodologies for the key clinical trials referenced in this guide.
C-ISLE Study (Grazoprevir/Elbasvir + Sofosbuvir)
-
Objective: To evaluate the efficacy and safety of Elbasvir/Grazoprevir plus Sofosbuvir with or without Ribavirin in treatment-naïve and treatment-experienced patients with HCV genotype 3 and compensated cirrhosis.
-
Study Design: A Phase 2, randomized, open-label trial.
-
Patient Population: Adults with chronic HCV genotype 3 infection and compensated cirrhosis.
-
Treatment Arms:
-
Treatment-naïve: Elbasvir/Grazoprevir + Sofosbuvir for 12 weeks.
-
Treatment-experienced: Elbasvir/Grazoprevir + Sofosbuvir with or without Ribavirin for 12 or 16 weeks.
-
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.
-
Virologic Assessment: HCV RNA levels were measured at baseline, during treatment, at the end of treatment, and at 12 and 24 weeks post-treatment using a real-time PCR assay.
ASTRAL-3 Study (Sofosbuvir/Velpatasvir)
-
Objective: To compare the efficacy and safety of a 12-week course of a fixed-dose combination of Sofosbuvir and Velpatasvir with a 24-week course of Sofosbuvir plus Ribavirin in patients with HCV genotype 3 infection.[2]
-
Study Design: A Phase 3, randomized, open-label trial.[2]
-
Patient Population: Treatment-naïve and treatment-experienced adults with chronic HCV genotype 3 infection, with or without compensated cirrhosis.[2]
-
Treatment Arms:
-
Sofosbuvir (400 mg) / Velpatasvir (100 mg) fixed-dose combination once daily for 12 weeks.
-
Sofosbuvir (400 mg) once daily plus weight-based Ribavirin for 24 weeks.
-
-
Primary Endpoint: SVR12.[2]
-
Virologic Assessment: Plasma HCV RNA was quantified using the COBAS AmpliPrep/COBAS TaqMan HCV test (version 2.0) with a lower limit of quantification of 15 IU/mL.
ENDURANCE-3 Study (Glecaprevir/Pibrentasvir)
-
Objective: To evaluate the efficacy and safety of an 8-week and a 12-week course of the fixed-dose combination of Glecaprevir and Pibrentasvir compared with a 12-week course of Sofosbuvir plus Daclatasvir in treatment-naïve patients with HCV genotype 3 infection without cirrhosis.[8][4][9]
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[5]
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 3 infection without cirrhosis.[4][5]
-
Treatment Arms:
-
Primary Endpoint: SVR12.[10]
-
Virologic Assessment: HCV RNA levels were measured using a real-time PCR assay.
Experimental Workflow
The general workflow for these clinical trials follows a standardized process from patient screening to the final determination of treatment efficacy.
Figure 2. Generalized experimental workflow for HCV clinical trials.
Conclusion
The combination of Grazoprevir with Elbasvir and Sofosbuvir demonstrates high efficacy in treating HCV genotype 3 infection, including in difficult-to-treat populations with cirrhosis. However, direct comparative data against the current first-line therapies, Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir, is limited. These pangenotypic regimens are supported by a broader evidence base and are recommended by major clinical guidelines for the treatment of HCV genotype 3. The choice of therapy should be individualized based on patient characteristics, including prior treatment experience, cirrhosis status, and potential drug-drug interactions.
References
- 1. Elbasvir/grazoprevir and sofosbuvir for hepatitis C virus genotype 3 infection with compensated cirrhosis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. BioCentury - Glecaprevir/pibrentasvir: Additional Ph III ENDURANCE-3 data [biocentury.com]
- 5. Glecaprevir-Pibrentasvir for 8 or 12 Weeks in HCV Genotype 1 or 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. Glecaprevir/Pibrentasvir for HCV Genotype 3 Patients with Cirrhosis and/or Prior Treatment Experience: A Partially Randomized Phase III Clinical Trial [natap.org]
- 8. Eight Weeks of Treatment with AbbVie's Investigational, Pan-Genotypic Regimen of Glecaprevir/Pibrentasvir (G/P) Achieved High SVR(12) Rates in Challenging to Treat Genotype 3 Chronic Hepatitis C [prnewswire.com]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
Grazoprevir's Resiliency in the Face of HCV Protease Resistance: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of Hepatitis C Virus (HCV) treatment, understanding the nuances of drug resistance is paramount. This guide provides a detailed comparative analysis of the resistance profile of Grazoprevir (formerly MK-5172), a second-generation NS3/4A protease inhibitor, against other key players in its class. Supported by experimental data, this document aims to be a critical resource for assessing the durability and strategic placement of these antiviral agents in therapeutic regimens.
Grazoprevir has demonstrated a favorable and flatter drug resistance profile compared to earlier protease inhibitors.[1] Its unique binding conformation with the catalytic triad (B1167595) of the NS3/4A protease contributes to its retained potency against common resistance-associated substitutions (RASs) that challenge other inhibitors.[2] This guide will delve into the quantitative measures of resistance, the experimental methodologies used to determine them, and the molecular interactions that underpin these observations.
Comparative Resistance Profile of HCV Protease Inhibitors
The emergence of RASs in the HCV NS3/4A protease can significantly impact the efficacy of direct-acting antivirals. The following table summarizes the fold-change in 50% effective concentration (EC50) for Grazoprevir and other protease inhibitors in the presence of key RASs. The data is compiled from in vitro studies using HCV replicon systems. It is important to note that fold-changes can vary depending on the specific HCV genotype and the experimental assay conditions.
| Resistance-Associated Substitution (RAS) | Grazoprevir (MK-5172) | Glecaprevir | Paritaprevir | Simeprevir | Voxilaprevir |
| NS3-A156T | >200[1] | 148- to 3,106-fold[3] | 1.7- to 155-fold[3] | >200[3] | >100-fold[4] |
| NS3-A156V | - | 148- to 3,106-fold[3] | 1.7- to 155-fold[3] | - | >100-fold[4] |
| NS3-D168A | >100-fold[5] | - | High Resistance[6] | High Resistance[7] | - |
| NS3-D168V | 47-fold (GT4a)[8] | - | High Resistance[2][6] | High Resistance[7] | - |
| NS3-R155K | 3.3-fold (GT1a)[7] | Active[9] | Intermediate Resistance[6] | Intermediate Resistance[6][7] | Little to no impact[4] |
| NS3-Q80K | No significant impact | - | ≤3-fold[2] | Can result in reduced response[6] | Little to no impact[4] |
Table 1: Comparative fold-change in EC50 for various protease inhibitors against common NS3/4A resistance-associated substitutions. Fold-change indicates the increase in drug concentration required to inhibit 50% of viral replication in cells with the mutation compared to wild-type. A higher fold-change signifies greater resistance.
Experimental Protocols
The determination of antiviral resistance profiles relies on robust and reproducible in vitro methodologies. The following protocols provide a detailed overview of the key experiments used to generate the data presented in this guide.
Protocol 1: HCV Replicon Assay for EC50 Determination
This assay is fundamental for quantifying the inhibitory activity of antiviral compounds and the impact of viral mutations on this activity.
1. Cell Culture and Seeding:
-
Maintain Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1a or 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Seed the replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in DMEM without G418 and incubate for 24 hours at 37°C in a 5% CO2 environment.[1]
2. Compound Preparation and Treatment:
-
Prepare serial dilutions of the protease inhibitors in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the compounds in complete DMEM to achieve the desired final concentrations, ensuring the final DMSO concentration remains below 0.5%.[1]
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO only) and no-treatment control wells.[1]
3. Incubation and Endpoint Measurement:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a luminometer.[1]
-
Alternatively, for non-reporter replicons, extract total RNA and quantify HCV RNA levels using a real-time quantitative reverse transcription PCR (qRT-PCR) assay.
4. Data Analysis:
-
Normalize the reporter signal (luciferase activity or RNA levels) to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the EC50 value, which is the concentration of the inhibitor that reduces HCV replication by 50%.[1]
Protocol 2: Site-Directed Mutagenesis for Generating Resistant Replicons
This technique is used to introduce specific resistance-associated substitutions into the HCV NS3/4A protease gene within a replicon plasmid.
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.[10]
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[10][11]
2. PCR Amplification:
-
Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the replicon plasmid as a template, and the designed mutagenic primers.
-
The PCR cycling conditions typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[11]
3. Digestion of Parental DNA:
-
Digest the parental, non-mutated plasmid DNA by adding DpnI endonuclease to the PCR product and incubating at 37°C for at least 2 hours. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.[10]
4. Transformation:
-
Transform competent E. coli cells with the DpnI-treated, mutated plasmid DNA.
-
Plate the transformed bacteria on selective agar (B569324) plates and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from the resulting bacterial colonies.
-
Verify the presence of the desired mutation and the integrity of the NS3/4A protease gene by Sanger sequencing.
Visualizing the Path to Resistance and its Assessment
To better understand the molecular basis of resistance and the workflow for its characterization, the following diagrams are provided.
Mechanism of HCV NS3/4A Protease Inhibitor Resistance.
Experimental Workflow for Protease Inhibitor Resistance Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance Analysis of Baseline and Treatment-Emergent Variants in Hepatitis C Virus Genotype 1 in the AVIATOR Study with Paritaprevir-Ritonavir, Ombitasvir, and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Unexpected Replication Boost by Simeprevir for Simeprevir-Resistant Variants in Genotype 1a Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Site-Directed Mutagenesis [protocols.io]
A Comparative In Vitro Analysis of Grazoprevir and Telaprevir: Potency Against Hepatitis C Virus
For Immediate Release
In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), a thorough understanding of the in vitro potency of therapeutic agents is paramount for guiding clinical research. This guide provides a detailed comparison of the in vitro antiviral activities of two key HCV NS3/4A protease inhibitors: Grazoprevir, a second-generation inhibitor, and Telaprevir, a first-generation agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms and experimental workflows.
Executive Summary
Grazoprevir and Telaprevir both target the HCV NS3/4A protease, an enzyme essential for viral replication. However, as a second-generation inhibitor, Grazoprevir generally exhibits greater potency across a broader range of HCV genotypes and against common resistance-associated variants compared to the first-generation inhibitor, Telaprevir. The following sections provide a quantitative breakdown of their in vitro activities, the experimental methods used to determine these potencies, and diagrams illustrating their mechanism of action and the experimental process.
Data Presentation: In Vitro Antiviral Activity
The in vitro antiviral potencies of Grazoprevir and Telaprevir are typically determined using HCV replicon assays. The 50% effective concentration (EC50) is a key metric, representing the concentration of the drug that inhibits 50% of viral replication. The data presented below has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values between studies can be challenging due to variations in experimental conditions.
| Drug | HCV Genotype | EC50 (nM) | Reference |
| Grazoprevir | 1a | 0.4 | [1] |
| 1b | 0.2 | [1] | |
| 2a | 1.1 | [1] | |
| 2b | 3.4 | [1] | |
| 3a | 9.1 | [1] | |
| 4a | 0.2 | [1] | |
| 5a | 0.1 | [1] | |
| 6a | 0.4 | [1] | |
| Telaprevir | 1a | 350 | [2] |
| 1b | 180 | [2] |
Note: The EC50 values for Grazoprevir and Telaprevir are from different studies and may not be directly comparable due to potential variations in experimental methodologies.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Both Grazoprevir and Telaprevir are direct-acting antiviral agents that function by inhibiting the HCV NS3/4A serine protease.[3] This viral enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for the formation of the viral replication complex.[4] By binding to the active site of the NS3/4A protease, these inhibitors block this cleavage process, thereby preventing viral replication.[3]
Experimental Protocols: HCV Replicon Assay
The in vitro antiviral activity of HCV protease inhibitors is predominantly evaluated using the HCV subgenomic replicon assay. This cell-based assay measures the inhibition of HCV RNA replication.
1. Cell Lines and Replicon Constructs:
-
Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5), are commonly used as they are permissive for HCV replication.[5][6]
-
Replicon RNA: Subgenomic HCV RNA molecules, known as replicons, are used. These replicons contain the HCV non-structural proteins necessary for replication (NS3 to NS5B) but lack the structural proteins, making them non-infectious.[5][7] The replicon often includes a reporter gene, such as luciferase, or a selectable marker, like the neomycin resistance gene.[5][8] Replicons representing different HCV genotypes are used to determine the spectrum of antiviral activity.[5]
2. Experimental Workflow:
-
Transfection: The in vitro-transcribed HCV replicon RNA is introduced into the host cells, typically via electroporation.[7]
-
Drug Treatment: The replicon-harboring cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds (e.g., Grazoprevir or Telaprevir).
-
Incubation: The cells are incubated for a defined period, usually 48 to 72 hours, to allow for HCV RNA replication and to assess the effect of the inhibitor.[5]
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. If a luciferase reporter is used, the luminescence is measured, which is directly proportional to the amount of viral replication.[7] Alternatively, if a selectable marker is used, the number of drug-resistant cell colonies can be counted.[5] Real-time RT-PCR can also be used to directly measure the levels of HCV RNA.[6]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration.
References
- 1. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Grazoprevir Analysis Following ICH Guidelines
This guide provides a comparative overview of various validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of Grazoprevir, a key antiviral agent in the treatment of Hepatitis C. The methodologies presented have been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for routine quality control analysis in pharmaceutical settings. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical procedures for Grazoprevir.
Experimental Protocols
The following sections detail the experimental conditions for three distinct RP-HPLC methods reported in the literature for the simultaneous estimation of Grazoprevir, often in combination with Elbasvir.
Method 1: Isocratic RP-HPLC with Methanol (B129727):Water Mobile Phase
This method employs a simple isocratic elution for the simultaneous determination of Grazoprevir and Elbasvir.
-
Chromatographic System: Shimadzu HPLC (LC 20 AT VP) with LC solutions software.
-
Column: Inertsil ODS, 5µm C18 (150x4.6 ID).
-
Mobile Phase: A mixture of methanol and water in a ratio of 80:20 (v/v). The mobile phase was degassed for 5 minutes by ultrasonication and filtered through a 0.45 µm filter.
-
Flow Rate: 1 ml/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 20 µl.
-
Retention Time for Grazoprevir: 4.270 minutes.
Method 2: Isocratic RP-HPLC with Acetonitrile:Phosphate (B84403) Buffer Mobile Phase
This method utilizes a phosphate buffer in the mobile phase to achieve separation.
-
Chromatographic System: Waters HPLC Auto Sampler, Separation module 2695, UV detector 2489, Empower-software version-2[1].
-
Column: Inertsil ODS column (4.6×250mm) 5µ[1].
-
Mobile Phase: A mixture of Acetonitrile (ACN) and phosphate buffer (KH2PO4) of pH 3 (adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v)[1].
-
Flow Rate: 1 ml/min[1].
-
Detection: UV detection at 264 nm[1].
-
Column Temperature: 25°C[1].
-
Retention Time for Grazoprevir: 4.337 minutes[1].
Method 3: Isocratic RP-HPLC with Orthophosphoric Acid:Acetonitrile Mobile Phase
This rapid method offers shorter retention times for high-throughput analysis.
-
Chromatographic System: HPLC system Shimadzu (SPD-AT20) equipped with an auto-sampler and PhotoDiode Array (PDA) detector[2].
-
Column: Zodiac C18 column (150 × 4.6 mm, 5µm)[2].
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid and Acetonitrile in a ratio of 50:50 (v/v)[2].
-
Flow Rate: 1 ml/min[2].
-
Detection: PDA detection at 260 nm[2].
-
Column Temperature: 30°C[2].
-
Retention Time for Grazoprevir: 3.30 minutes[2].
Data Presentation: Comparison of Validated HPLC Methods for Grazoprevir
The following table summarizes the performance characteristics of the described HPLC methods, validated as per ICH guidelines.
| Parameter | Method 1 | Method 2 | Method 3 | ICH Guideline Acceptance Criteria |
| Linearity Range (µg/ml) | 6-14 | 200-1000 | Not explicitly stated for Grazoprevir alone | Correlation coefficient (R²) should be > 0.99 |
| Correlation Coefficient (R²) | 0.999 | 0.999 | y = 2366.5x + 7740.4 | > 0.99 |
| Accuracy (% Recovery) | Not explicitly stated | 100.38 | 99.49 | Typically 98-102% |
| Precision (%RSD) | Not explicitly stated | Repeatability: 0.1, Intermediate: 0.2 | Not explicitly stated | Typically ≤ 2% |
| Limit of Detection (LOD) (µg/ml) | 0.53 | Not explicitly stated | 0.28 | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/ml) | 1.633 | Not explicitly stated | 0.86 | Signal-to-noise ratio of 10:1 |
| Retention Time (min) | 4.270 | 4.337 | 3.30 | Consistent retention time |
Workflow for HPLC Method Validation according to ICH Guidelines
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides a set of guidelines for analytical procedure validation. A typical workflow for validating an HPLC method is depicted in the diagram below.
Caption: Workflow of HPLC Method Validation as per ICH Guidelines.
References
Cross-Validation of Grazoprevir LC-MS/MS Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-validation parameters for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays used to quantify Grazoprevir (B560101) in biological matrices. The data presented is essential for ensuring data integrity and comparability across different laboratories or when different analytical methods are employed within a single study. This document adheres to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4]
Comparative Performance Data
The following tables summarize the key performance parameters from different validated LC-MS/MS methods for Grazoprevir analysis. Cross-validation is crucial when data from different methods or labs are combined or compared to support clinical and nonclinical studies.[2][3]
Table 1: Methodological Comparison of Grazoprevir LC-MS/MS Assays
| Parameter | Method A | Method B |
| Internal Standard (IS) | Daclatasvir (DCT)[5] | Simeprevir-D6[6] |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate)[5] | Protein Precipitation |
| Chromatographic Column | Waters Spherisorb phenyl (150mm x 4.6mm, 5µm)[5] | Xterra MS C18 (100 x 4.6 mm, 3.5µm)[6] |
| Mobile Phase | Gradient elution with Acetonitrile and 5mM ammonium (B1175870) formate (B1220265) buffer[5] | Isocratic elution with Acetonitrile and Buffer |
| Detection Mode | Positive Ion Electrospray | Positive Ion Electrospray[7] |
Table 2: Cross-Validation Performance Metrics
| Validation Parameter | Method A | Method B | Acceptance Criteria (FDA/ICH)[1][2] |
| Linearity Range (ng/mL) | 2 - 100[5] | 1 - 1000 | Correlation coefficient (r²) ≥ 0.99 |
| Intra-day Precision (%RSD) | <15%[5] | <10% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | <15%[5] | <12% | ≤15% (≤20% at LLOQ) |
| Intra-day Accuracy (%) | 94.2 - 107.8[5] | 95 - 105% | ±15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy (%) | 94.2 - 107.8[5] | 97 - 103% | ±15% of nominal (±20% at LLOQ) |
| Recovery (%) | >85% | >90% | Consistent, precise, and reproducible |
| Matrix Effect | Not significant | Not significant | IS-normalized matrix factor %RSD ≤15% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[5] | 1 | Response is at least 5 times the blank response |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of bioanalytical assays.
1. Sample Preparation: Liquid-Liquid Extraction (Method A)
This method utilizes ethyl acetate (B1210297) for the extraction of Grazoprevir and the internal standard from human plasma.[5]
-
To 200 µL of plasma, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions (Method A)
-
LC System: Waters Alliance HPLC[5]
-
Column: Waters Spherisorb phenyl (150mm x 4.6mm ID, 5µm particle size)[5]
-
Column Temperature: 40°C ± 2°C[5]
-
Mobile Phase A: 90% Acetonitrile, 10% 5mM ammonium formate buffer (pH 3.2 with formic acid)[5]
-
Mobile Phase B: 10% Acetonitrile, 90% 5mM ammonium formate buffer (pH 3.2 with formic acid)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions: Specific m/z transitions for Grazoprevir and the internal standard are monitored.
Visualized Workflow
The following diagram illustrates a typical workflow for the cross-validation of a Grazoprevir LC-MS/MS assay between two laboratories.
Caption: Workflow for Inter-Laboratory Cross-Validation of Grazoprevir Assay.
References
- 1. fda.gov [fda.gov]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdronline.org [jcdronline.org]
- 7. researchgate.net [researchgate.net]
Comparative Safety Profile of Grazoprevir Potassium Salt: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of Grazoprevir potassium salt with other leading Hepatitis C virus (HCV) NS3/4A protease inhibitors. The information is supported by experimental data from clinical trials and outlines key methodologies for safety assessment.
Grazoprevir, a potent and selective second-generation inhibitor of the HCV NS3/4A protease, is a key component of the fixed-dose combination therapy with Elbasvir. While demonstrating high efficacy, a thorough understanding of its comparative safety is crucial for informed clinical development and research. This guide delves into the adverse event profiles, with a focus on clinically relevant safety parameters, and provides insight into the experimental protocols used to evaluate the safety of such antiviral agents.
Comparative Safety Data
The following tables summarize the adverse event data for Grazoprevir (in combination with Elbasvir) compared to other widely used HCV protease inhibitor-containing regimens.
Table 1: Comparison of Common Adverse Events (AEs) in Patients with Advanced Chronic Kidney Disease
| Adverse Event | Grazoprevir/Elbasvir (%) | Glecaprevir/Pibrentasvir (%) |
| Fatigue | 13 | 12 |
| Headache | 12 | 9 |
| Abdominal Discomfort | 9 | 6 |
| Arthralgia | 9 | 6 |
| Nausea | Not Reported | 9 |
| Pruritus | Not Reported | 6 |
Data sourced from a prospective national real-world registry of patients with a glomerular filtration rate (GFR) <30 mL/min.[1]
Table 2: Overview of Safety Profile of Grazoprevir/Elbasvir in Various Clinical Trials
| Adverse Event | Incidence Rate (%) (95% CI) |
| Any Adverse Event | 61.3 |
| Drug-Related AEs | 28.2 |
| Headache | 10.6 |
| Fatigue | 8.7 |
| Nausea | 5.1 |
| Serious Adverse Events (SAEs) | 2.1 |
| Discontinuation due to AEs | 0.7 |
Data from a pooled analysis of 12 clinical trials.[2]
Table 3: Comparison of Drug-Induced Liver Injury (DILI) Incidence
| Treatment Regimen | Number of Patients | Patients with DILI | Incidence Rate Ratio (IRR) vs. OBV/PTV/r + DSV |
| Elbasvir/Grazoprevir (EBR/GZR) ± RBV | 105 | 6 | 2.84 |
| Ombitasvir/Paritaprevir/Ritonavir (OBV/PTV/r) + Dasabuvir (DSV) ± RBV | 149 | 9 | - |
Data from a retrospective cohort study.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a drug's safety profile. Below are protocols for key in vitro experiments used to evaluate the cytotoxicity and potential for off-target effects of antiviral compounds like Grazoprevir.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a common method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Grazoprevir) and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Mitochondrial Toxicity Assessment
Mitochondrial dysfunction is a key indicator of drug-induced toxicity. Various assays can be employed to assess different aspects of mitochondrial health.
Principle: The "Glu/Gal" assay is a common method to assess mitochondrial toxicity. Cells are cultured in media containing either glucose or galactose as the primary carbon source. Cells grown in glucose can rely on glycolysis for ATP production if mitochondrial function is impaired. In contrast, cells grown in galactose are forced to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.
Protocol:
-
Cell Culture: Culture cells in two separate media: one containing glucose and the other containing galactose.
-
Compound Treatment: Expose the cells in both media to a range of concentrations of the test compound.
-
Viability Assay: After a set incubation period, assess cell viability in both conditions using a standard assay such as MTS or ATP measurement.
-
Data Analysis: A significantly greater reduction in viability in the galactose medium compared to the glucose medium indicates mitochondrial toxicity.
Caspase Activation Assay for Apoptosis
This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.
Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). When the caspase is active, it cleaves the substrate, releasing the reporter and generating a measurable signal.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate to allow for the enzymatic reaction.
-
Signal Detection: Measure the fluorescent or luminescent signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Mechanism of Action of Grazoprevir.
Caption: LDH Cytotoxicity Assay Workflow.
Caption: Off-Target Interaction Analysis Workflow.
Conclusion
Grazoprevir, in combination with Elbasvir, generally exhibits a favorable safety profile with the most common adverse events being fatigue and headache.[4] The risk of serious adverse events, including drug-induced liver injury, while present, appears to be relatively low.[2][3] However, as with all medications, careful patient monitoring is essential. The provided experimental protocols and workflows offer a foundational understanding of the methodologies employed to assess the safety of antiviral agents during drug development. This comparative guide serves as a valuable resource for researchers to contextualize the safety of Grazoprevir within the broader landscape of HCV protease inhibitors.
References
- 1. Hepatitis C therapy with grazoprevir/elbasvir and glecaprevir/pibrentasvir in patients with advanced chronic kidney disease: data from the German Hepatitis C-Registry (DHC-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of the Efficacy and Safety of Grazoprevir and Elbasvir for the Treatment of Hepatitis C Virus Infection [ekjcp.org]
- 3. A Retrospective Cohort Study: Safety and Effectiveness of Elbasvir/Grazoprevir ± Ribavirin Compared With Ombitasvir/Paritaprevir/Ritonavir/Dasabuvir ± Ribavirin in Patients With Chronic Hepatitis C Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
